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Foundational

Chemical structure and properties of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid

Architecting Targeted Radiopharmaceuticals: A Technical Guide to 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (Fmoc-AMPA) in Peptide Conjugation Executive Summary In the development of targeted radiopharmaceuticals and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Targeted Radiopharmaceuticals: A Technical Guide to 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (Fmoc-AMPA) in Peptide Conjugation

Executive Summary

In the development of targeted radiopharmaceuticals and peptide-drug conjugates (PDCs), the spatial geometry between the targeting vector (the peptide) and the functional payload (a radiometal chelator or fluorophore) dictates the clinical efficacy of the molecule. 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (commonly referred to as the Fmoc-AMPA spacer) has emerged as a critical bifunctional building block in solid-phase peptide synthesis (SPPS). Unlike traditional flexible aliphatic linkers, this molecule provides a rigid aromatic scaffold that prevents steric interference between bulky payloads and the peptide’s receptor-binding domain, preserving high-affinity target engagement [1].

This whitepaper provides an in-depth technical analysis of Fmoc-AMPA, detailing its physicochemical properties, mechanistic advantages, and field-proven protocols for integration into complex bioconjugate workflows.

Chemical Structure & Physicochemical Properties

Fmoc-AMPA acts as an N-terminal or side-chain spacer. It consists of a phenoxyacetic acid moiety for coupling to the peptide, and an Fmoc-protected aminomethyl group at the para position for subsequent payload attachment.

Table 1: Fundamental Chemical Properties of Fmoc-AMPA

PropertyValue / Description
Chemical Name 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid
CAS Registry Number 721939-61-3 [3]
Molecular Formula C₂₄H₂₁NO₅
Molecular Weight 403.43 g/mol
SMILES O=C(O)COC1=CC=C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=C1
TFA Stability Highly Stable (The unsubstituted benzylamide bond resists 95% TFA)
Primary Function Rigid bifunctional spacer for payload conjugation

Mechanistic Causality: Why Choose an Aromatic Spacer?

The selection of a spacer in drug development is never arbitrary; it is a calculated decision based on molecular mechanics and in vivo pharmacokinetics.

Steric Shielding via Structural Rigidity When conjugating macrocyclic chelators (e.g., DOTA, DO3A, NODAGA) to targeting peptides like Bombesin (BBN) or Somatostatin analogues, the sheer bulk of the chelator can disrupt the peptide's secondary structure or block its interaction with the target receptor (e.g., GRP-R)[1][2]. Flexible linkers like polyethylene glycol (PEG) or aminohexanoic acid (Ahx) allow the chelator to fold back onto the peptide sequence. Fmoc-AMPA introduces a para-substituted benzene ring, acting as a molecular "strut." This rigidity enforces a linear projection, physically distancing the payload from the pharmacophore and preserving receptor binding affinity.

TFA Stability vs. Cleavability A common misconception is confusing Fmoc-AMPA with the Rink Amide linker. While Rink Amide contains electron-donating methoxy groups that render the benzylamide bond highly acid-labile (cleavable by TFA to yield a peptide amide), Fmoc-AMPA lacks these methoxy groups. Consequently, the amide bond formed at its aminomethyl group is completely stable to standard 95% TFA cleavage conditions. This causality ensures the payload remains permanently tethered to the peptide during global deprotection.

Pharmacokinetic Modulation The aromatic ether nature of AMPA modulates the overall lipophilicity (LogP) of the radiotracer. By balancing the hydrophilic nature of the chelator with the hydrophobic aromatic ring, developers can shift the in vivo clearance profile to optimize tumor-to-background ratios, often reducing undesirable renal retention [2].

Table 2: Quantitative Comparison of Common Peptide Spacers

Spacer TypeChemical NatureRelative RigidityLipophilicity (LogP)Steric Shielding
AMPA Aromatic EtherHigh Moderate/HighExcellent
PEG2 Aliphatic EtherLowLow (Hydrophilic)Poor
Ahx Aliphatic AlkylLowHigh (Hydrophobic)Moderate

Logical Architecture of the Conjugate

The following diagram illustrates the functional architecture of a radiopharmaceutical utilizing the AMPA spacer.

Conjugate_Logic Chelator Radiometal Chelator (e.g., DOTA, DO3A) Carries 177Lu / 68Ga Spacer AMPA Spacer (Rigid Aromatic Ring) Prevents Steric Clash Chelator->Spacer Covalent Bond Peptide Targeting Peptide (e.g., Bombesin, GRP) Receptor Recognition Spacer->Peptide Amide Linkage Receptor Tumor Receptor (e.g., GRP-R) Cellular Internalization Peptide->Receptor High Affinity Binding

Fig 1: Logical relationship and spatial distancing in an AMPA-tethered radiopharmaceutical conjugate.

Experimental Methodology: Self-Validating SPPS Workflow

To ensure high-yield conjugation, the following step-by-step protocol leverages in situ neutralization and self-validating colorimetric assays.

Phase 1: Spacer Coupling
  • Resin Swelling: Swell the N-terminal deprotected peptide-resin (e.g., 0.1 mmol scale on Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-AMPA and 0.3 mmol (3 eq) of HBTU in 2 mL of DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Causality: HBTU rapidly forms the active ester of the phenoxyacetic acid, while excess DIPEA maintains the basic environment necessary for efficient aminolysis.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser test. A yellow/colorless result confirms complete coupling. A blue result indicates unreacted amines, necessitating a second coupling cycle.

Phase 2: Deprotection & Payload Conjugation
  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes to expose the highly reactive primary amine on the AMPA spacer. Wash extensively with DMF.

  • Payload Coupling: Dissolve 0.2 mmol (2 eq) of the payload (e.g., DOTA-tris(tBu) ester or a fluorescent dye NHS-ester) with appropriate coupling reagents (if not pre-activated) and DIPEA in DMF. Agitate with the resin overnight.

Phase 3: Global Cleavage
  • Acidolytic Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2.5 hours. Causality: The TIS scavenges carbocations generated from the tBu protecting groups on the DOTA and peptide side chains. The AMPA spacer's benzylamide bond remains fully intact under these harsh acidic conditions.

  • Precipitation: Filter the resin and precipitate the final conjugate in cold diethyl ether. Centrifuge, wash, and lyophilize for downstream HPLC purification.

SPPS_Workflow A Peptide-Resin (N-terminal Deprotected) B Coupling of Fmoc-AMPA (HBTU/DIPEA in DMF) A->B Add Spacer C Kaiser Test (Validation) B->C Check completeness C->B If Positive (Re-couple) D Fmoc Deprotection (20% Piperidine) C->D If Negative (Success) E Chelator Coupling (e.g., DOTA-tris(tBu)) D->E Expose Amine F Global Cleavage (95% TFA / TIS / H2O) E->F Finalize Conjugate

Fig 2: Self-validating solid-phase peptide synthesis workflow utilizing the Fmoc-AMPA spacer.

Conclusion

The integration of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid into peptide synthesis represents a paradigm shift in how we engineer the steric and pharmacokinetic profiles of targeted therapeutics. By prioritizing structural rigidity and absolute chemical stability during TFA cleavage, researchers can reliably synthesize complex, high-affinity radiopharmaceuticals that bridge the gap between benchtop synthesis and clinical theranostics.

References

  • Title: Gastrin Releasing Peptide Compounds (US20090175786A1) Source: Google Patents URL: [Link]

  • Title: Gastrin releasing peptide compounds (EP2291075A2) Source: Google Patents / European Patent Office URL: [Link]

Exploratory

Mechanism of Action for 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid in Peptide Synthesis: A Dual-Role Paradigm in Bioconjugation and Solid-Phase Assembly

Executive Summary In modern peptide therapeutics and radiopharmaceutical development, the spatial arrangement between a targeting peptide and its payload (e.g., fluorophores, cytotoxic drugs, or metal chelators) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptide therapeutics and radiopharmaceutical development, the spatial arrangement between a targeting peptide and its payload (e.g., fluorophores, cytotoxic drugs, or metal chelators) is a critical determinant of receptor binding affinity and pharmacokinetic efficacy. 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (commonly referred to as the Fmoc-AMPA spacer ) is a specialized, non-alpha amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS). This whitepaper provides an in-depth mechanistic analysis of Fmoc-AMPA, detailing its causality as a rigid steric deconvolutor in bioconjugates and its orthogonal stability profile compared to traditional acid-labile resin linkers.

Structural Deconstruction and Chemical Causality

The molecule 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid ( C24​H21​NO5​ ) consists of three functional domains, each engineered for a specific mechanistic purpose in SPPS:

  • The Phenoxyacetic Acid Core: Provides a carboxylic acid for standard amide coupling to the N-terminus or lysine side-chains of a growing peptide. The ether oxygen imparts a specific hydrophilic balance, improving the aqueous solubility of the final conjugate.

  • The para-Aminomethyl Group: Protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, this primary amine serves as the attachment point for bulky payloads once deprotected.

  • The Aromatic Phenyl Ring: Imparts critical structural rigidity, enforcing a linear spatial separation of approximately 9–10 Å between the payload and the peptide.

Causality of Acid Stability: The Carbocation Paradigm

A fundamental question in peptide chemistry is why the AMPA spacer is completely stable to 95% Trifluoroacetic acid (TFA), whereas structurally similar resin linkers like the Rink Amide or PAL linkers are highly acid-labile[1].

The causality lies in carbocation stabilization. When a benzylic amide bond is exposed to strong acid, cleavage proceeds via the formation of a benzylic carbocation. The Rink Amide linker contains two electron-donating methoxy groups (2,4-dimethoxy) that stabilize this carbocation via resonance, allowing cleavage in 95% TFA. Because AMPA lacks these methoxy substitutions, the activation energy required to form the carbocation is significantly higher. Consequently, the benzylic amide bond formed by AMPA is entirely stable to TFA, requiring extremely strong acids like Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage[2]. This makes AMPA an ideal, permanently attached spacer in Fmoc/tBu orthogonal SPPS strategies.

Mechanism of Action: Rigid Steric Deconvolution in Bioconjugates

The primary modern application of Fmoc-AMPA is as a bifunctional spacer in targeted radiopharmaceuticals and antibody-drug conjugates (ADCs).

When attaching a bulky metal chelator (e.g., DOTA or DO3A) directly to a targeting peptide like Bombesin (BBN), the payload often folds back onto the peptide, causing severe steric clash with the target receptor (e.g., the Gastrin Releasing Peptide Receptor, GRP-R)[3]. While aliphatic spacers like Polyethylene Glycol (PEG) or Aminohexanoic acid (Ahx) are commonly used, their high conformational flexibility incurs a massive entropic penalty upon receptor binding and often fails to prevent the payload from sampling the peptide's pharmacophore space.

By incorporating Fmoc-AMPA, chemists introduce a rigid aromatic spacer . The planar phenyl ring restricts the rotational degrees of freedom, projecting the payload away from the peptide backbone. In vivo studies of DO3A-AMPA-Bombesin conjugates have demonstrated that this specific spacer preserves high-affinity GRP-R binding while optimizing renal versus hepatobiliary clearance rates[4].

StericDeconvolution Payload Bulky Payload (e.g., DOTA/Dye) Spacer Fmoc-AMPA Spacer (Rigid Aromatic Core) Payload->Spacer Amide Bond Peptide Targeting Peptide (e.g., Bombesin) Spacer->Peptide Amide Bond Receptor Cellular Receptor (e.g., GRP-R) Peptide->Receptor High Affinity Binding (No Steric Clash)

Fig 1: Steric deconvolution mechanism of the AMPA spacer preventing payload-receptor interference.

Quantitative Data: Linker and Spacer Comparative Analysis

To select the appropriate chemical architecture for a given synthesis, one must evaluate the electron density of the aromatic core and its resulting flexibility and acid lability.

Compound / ArchitecturePrimary FunctionAromatic Methoxy SubstitutionsCleavage / Stability ConditionStructural Rigidity
Fmoc-Rink Amide SPPS Resin Linker2 (2,4-dimethoxy)Cleaved by 95% TFAN/A (Cleaved)
Fmoc-PAL SPPS Resin Linker2 (3,5-dimethoxy)Cleaved by 95% TFAN/A (Cleaved)
Fmoc-AMPA Bifunctional Spacer0 (None) Stable to 95% TFA High (Aromatic Core)
Fmoc-PEG2-OH Bifunctional SpacerN/A (Aliphatic)Stable to 95% TFALow (Highly Flexible)
Fmoc-Ahx-OH Bifunctional SpacerN/A (Aliphatic)Stable to 95% TFALow (Flexible Chain)

Experimental Protocol: Solid-Phase Incorporation of Fmoc-AMPA

The following self-validating protocol details the synthesis of a DOTA-AMPA-Peptide conjugate. The logic governing this workflow relies on the orthogonal stability of the AMPA spacer to TFA, allowing global deprotection of the peptide and DOTA without compromising the spacer linkages.

Step 1: Peptide Assembly
  • Synthesize the targeting peptide sequence (e.g., Bombesin 7-14) on a standard acid-labile resin (e.g., Rink Amide MBHA resin) using standard Fmoc/tBu chemistry.

  • Perform final N-terminal Fmoc deprotection using 20% Piperidine in DMF (2 × 10 min).

Step 2: Coupling the Fmoc-AMPA Spacer

Causality: Because Fmoc-AMPA is a non-standard, sterically demanding amino acid derivative, highly efficient uronium coupling reagents (HATU) are prioritized over standard benzotriazoles (HBTU) to prevent deletion sequences.

  • Prepare a coupling cocktail: 3.0 eq Fmoc-AMPA , 3.0 eq HATU , and 6.0 eq DIPEA in anhydrous DMF.

  • Add the cocktail to the resin and agitate at room temperature for 60 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Verify coupling completion via a negative Kaiser (ninhydrin) test.

Step 3: Spacer Deprotection and Payload Conjugation
  • Remove the spacer's Fmoc group using 20% Piperidine in DMF (2 × 10 min). Wash with DMF.

  • Couple the payload: Dissolve 2.0 eq DOTA-tris(tBu)-NHS ester and 4.0 eq DIPEA in DMF.

  • Agitate for 120 minutes. The NHS ester reacts specifically with the exposed primary aminomethyl group of the AMPA spacer.

Step 4: Cleavage and Global Deprotection
  • Treat the resin with a cleavage cocktail: TFA / Triisopropylsilane (TIS) / H2​O (95:2.5:2.5 v/v/v) for 2 hours.

  • System Validation: The 95% TFA cleaves the peptide from the Rink Amide resin and removes the tBu protecting groups from the DOTA payload. Because the AMPA spacer lacks methoxy groups, its internal amide bonds remain completely intact.

  • Precipitate the final DOTA-AMPA-Peptide conjugate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

SPPSWorkflow Step1 Step 1 Synthesize Peptide on Resin Step2 Step 2 Couple Fmoc-AMPA (HATU/DIPEA) Step1->Step2 Step3 Step 3 Fmoc Deprotection (20% Piperidine) Step2->Step3 Step4 Step 4 Couple Payload (e.g., DOTA-NHS) Step3->Step4 Step5 Step 5 Cleavage & Deprotection (95% TFA) Step4->Step5 Product Final Product Payload-AMPA-Peptide Step5->Product

Fig 2: Step-by-step solid-phase synthesis workflow incorporating the Fmoc-AMPA spacer.

References

  • Gastrin releasing peptide compounds (EP2291075A2)
  • Labeled gastrin releasing peptides (GRP)
  • Synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)
  • 145069-56-3 CAS MSDS (Rink Amide Linker)

Sources

Foundational

Storage Conditions and Shelf-Life Stability of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid: A Comprehensive Technical Guide

Introduction & Chemical Profiling 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (CAS: 721939-61-3), commonly referred to as the Fmoc-AM-phenoxyacetic acid linker, is a critical bifunctional reagent utilized in [1]. By pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (CAS: 721939-61-3), commonly referred to as the Fmoc-AM-phenoxyacetic acid linker, is a critical bifunctional reagent utilized in [1]. By providing a reversible linkage between the growing peptide chain and the solid support, this linker facilitates the synthesis of complex peptides, while allowing orthogonal protection strategies[1].

As a Senior Application Scientist, I have observed that the most common point of failure in SPPS is not the coupling chemistry itself, but the silent degradation of bifunctional linkers prior to resin attachment. Because the integrity of the linker dictates the active loading capacity, purity, and yield of the final peptide, understanding its storage conditions, degradation pathways, and shelf-life stability is paramount for researchers and drug development professionals.

Mechanisms of Degradation

The stability of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid is primarily threatened by three environmental factors: base exposure, moisture, and thermal/photo-oxidation.

Base-Catalyzed Fmoc Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is highly sensitive to basic conditions. If the linker is exposed to trace amines or environmental ammonia during storage, it undergoes a base-induced [2]. The fluorene ring system stabilizes the acidic β-hydrogen, which is abstracted by the base[2]. This leads to the release of carbon dioxide and the formation of highly reactive dibenzofulvene (DBF) and the free amine linker[2]. If DBF is not scavenged, it can react with the newly freed amine to form irreversible adducts, drastically reducing the active loading capacity of the linker.

Moisture-Induced Complications

While the phenoxyacetic acid core is relatively stable against hydrolysis, the compound is hygroscopic in its powder form. Accumulation of moisture does not necessarily degrade the covalent structure of the linker but introduces critical flaws during downstream SPPS. Excess water will competitively hydrolyze coupling reagents (e.g., DIC, HATU) during the initial attachment of the linker to the resin, leading to incomplete functionalization and truncated sequences.

Optimal Storage Conditions & Shelf-Life

To arrest the kinetic pathways of degradation, a self-validating storage system must be implemented.

  • Temperature: The compound must be stored at 2–8°C (refrigerated). Elevated temperatures accelerate the E1cB elimination process and increase the kinetic energy available for auto-oxidation.

  • Atmosphere: Storage under an inert gas, such as Argon or dry Nitrogen , is mandatory. This displaces ambient oxygen and moisture, mitigating hygroscopic clumping and preventing exposure to volatile environmental bases.

  • Light: The fluorene moiety can absorb UV light, potentially leading to photo-induced radical reactions. The material should be stored in amber glass vials or opaque containers .

Shelf-Life Expectancy: When stored strictly under these conditions, 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid exhibits a shelf-life of 12 to 24 months . However, once the primary container is opened, the shelf-life can degrade to 3–6 months unless properly re-purged with inert gas.

Experimental Protocols for Stability Testing (Quality Control)

To ensure trustworthiness in SPPS workflows, the following Quality Control (QC) protocols should be executed on stored batches prior to use.

Protocol 1: RP-HPLC Analysis for Purity and DBF Detection

Causality Note: This protocol specifically targets the 301 nm wavelength to detect trace DBF, which serves as an early-warning indicator of batch degradation.

  • Sample Preparation: Dissolve 1.0 mg of the linker in 1.0 mL of HPLC-grade Acetonitrile (ACN).

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution from 5% to 95% ACN in water (both containing 0.1% Trifluoroacetic acid) over 20 minutes.

  • Detection: Set UV detector to 254 nm and 301 nm. The intact Fmoc linker absorbs strongly at 254 nm, while the DBF byproduct has a [3].

  • Acceptance Criteria: Purity ≥ 98.0%; DBF peak area < 0.5%.

Protocol 2: Karl Fischer Titration for Moisture Content

Given the low moisture tolerance required for SPPS reagents, is the preferred method for samples containing less than 1% moisture[4].

  • Equilibration: Allow the sealed linker vial to reach room temperature in a desiccator. Causality note: Failure to equilibrate causes immediate condensation upon opening, invalidating the KF titration and ruining the batch.

  • Reagent Prep: Fill the titration cell with an anhydrous solvent blend and pre-titrate to a stable drift (<10 µ g/min ).

  • Sample Introduction: Rapidly transfer ~50 mg of the powder into the titration cell, minimizing atmospheric exposure. The[5].

  • Titration: Run the coulometric titration until the endpoint is detected.

  • Acceptance Criteria: Moisture content must be ≤ 1.0% (w/w).

Data Presentation

Table 1: Storage Condition Matrix and Shelf-Life Impact
Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Risk Factor
Optimal (Sealed) 2–8°CArgon/N₂Opaque/Amber12–24 MonthsNone
Sub-optimal 20–25°CAmbientAmbient Lab3–6 MonthsBase-catalyzed cleavage
Degraded >30°CHumidDirect UV< 1 MonthHydrolysis & Oxidation
Table 2: Common Degradants and Analytical Signatures
Degradant / ImpurityOrigin / MechanismAnalytical Signature (RP-HPLC / MS)Impact on SPPS
Free Amine Linker Base-catalyzed E1cB Fmoc removalEarly eluting peak; Mass shift -222 DaPremature coupling, sequence truncation
Dibenzofulvene (DBF) Byproduct of Fmoc cleavageStrong absorbance at 301 nmAdduct formation, reduced active loading
Water / Moisture Hygroscopic atmospheric absorptionKarl Fischer > 1.0%Hydrolyzes coupling reagents (DIC/HATU)

Visualizations

Fmoc_Degradation A Intact Fmoc-AM Linker (Stable at 2-8°C) C Deprotonation of β-hydrogen A->C B Trace Environmental Bases (e.g., Ammonia/Amines) B->C Catalyzes D Free Amine Linker (Premature Deprotection) C->D E1cB Elimination E Dibenzofulvene (DBF) + CO2 C->E E1cB Elimination F DBF-Amine Adducts (Polymerization Impurities) D->F Reacts with DBF E->F Nucleophilic Attack

Fig 1: Base-catalyzed E1cB degradation pathway of the Fmoc-AM linker.

QC_Workflow Start Batch Retrieval from 2-8°C (Equilibrate to RT in Desiccator) Visual Visual Inspection (Check for discoloration/clumping) Start->Visual HPLC RP-HPLC Analysis @ 254 nm (Purity > 98%, DBF detection) Visual->HPLC KF Karl Fischer Titration (Moisture Content < 1.0%) HPLC->KF Decision Quality Gate Passes all specifications? KF->Decision Pass Approved for SPPS (Store under Argon) Decision->Pass Yes Fail Quarantine / Discard (Do not use in synthesis) Decision->Fail No

Fig 2: Self-validating Quality Control workflow for Fmoc-AM linker batches.

References

  • Gyros Protein Technologies. "Solid-phase Peptide Synthesis (SPPS) in Research & Development."[Link]

  • Peptide Chemistry. "Fmoc Cleavage: Mechanism and Best Practices in SPPS." [Link]

  • QAQC Lab. "Karl Fischer Method of Moisture Determination." [Link]

  • Applied Technical Services. "Karl Fischer Testing."[Link]

Sources

Exploratory

The Strategic Role of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic Acid in Advanced Solid-Phase Peptide Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the highly optimized landscape of Solid-Phase Pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the highly optimized landscape of Solid-Phase Peptide Synthesis (SPPS), linker selection dictates the boundaries of synthetic feasibility. While the Rink Amide linker dominates routine C-terminal amide synthesis, 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (CAS: 721939-61-3), commonly referred to as the Fmoc-AM-PAA linker , serves a specialized, highly strategic role .

Lacking the electron-donating methoxy groups of its Rink Amide counterpart, the Fmoc-AM-PAA linker features a robust p-alkoxybenzylamine core. This structural distinction significantly increases its stability against standard trifluoroacetic acid (TFA) acidolysis. As a Senior Application Scientist, I leverage this specific causality—the heightened activation energy required for carbocation formation—to design orthogonal synthesis strategies, synthesize permanently immobilized peptide arrays, and generate fully protected peptide-linker conjugates for downstream bioconjugation .

Chemical Anatomy & Mechanistic Principles

To master the application of the Fmoc-AM-PAA linker, one must deconstruct its chemical anatomy and understand the thermodynamic consequences of its structure:

  • The Acetic Acid Anchor: The C-terminal carboxyl group allows for straightforward amide bond formation with primary amine-functionalized solid supports (e.g., Aminomethyl ChemMatrix or Polystyrene) or esterification onto acid-labile resins (e.g., 2-Chlorotrityl Chloride) .

  • The p-Alkoxybenzylamine Spacer: Unlike the benzhydrylamine derivatives (Rink/PAL), this core lacks the resonance stabilization provided by ortho/para methoxy substituents. Consequently, heterolytic cleavage of the C-N bond requires either harsh acid conditions (e.g., TFMSA or HF) or prolonged exposure to high-temperature TFA.

  • The Fmoc-Protected Amine: Provides standard temporary N-alpha protection, seamlessly integrating into conventional Fmoc/tBu SPPS workflows.

Comparative Linker Dynamics

The following table summarizes the quantitative and qualitative differences between common C-terminal amide linkers, guiding rational selection based on synthetic goals.

Table 1: Comparative Acid Lability of C-Terminal Amide Linkers

Linker TypeCore StructureAryl SubstituentsCleavage ConditionsPrimary Application
Fmoc-AM-PAA (CAS 721939-61-3) p-AlkoxybenzylamineNoneTFMSA/TFA or HFAcid-stable synthesis, Bioconjugation spacers
Rink Amide Benzhydrylamine2,4-Dimethoxy95% TFA (1–2 hours)Standard C-terminal amides
PAL Linker p-Alkoxybenzylamine2,4-Dimethoxy, 5-Aryl95% TFA (1–2 hours)Standard C-terminal amides
Sieber Amide XanthenylamineNone1% TFA (Mild)Protected peptide amides

Strategic Applications: The Bioconjugation Spacer Paradigm

One of the most powerful applications of the Fmoc-AM-PAA linker is its use in generating C-terminal functionalized peptide-linker conjugates . By immobilizing the linker onto a highly acid-labile 2-Chlorotrityl Chloride (2-CTC) resin, the peptide is synthesized on the linker's amine. Mild cleavage (1% TFA) selectively breaks the ester bond at the 2-CTC resin, releasing the fully protected peptide with the AM-PAA linker permanently attached. The free acetic acid moiety can then be utilized for conjugation to microarrays, nanoparticles, or carrier proteins without risking premature peptide deprotection.

CTCStrategy CTC 2-Chlorotrityl Chloride Resin Immobilization Esterification (DIPEA, DCM) CTC->Immobilization Linker Fmoc-AM-PAA Linker (CAS: 721939-61-3) Linker->Immobilization Construct Fmoc-AM-PAA-CTC Resin Immobilization->Construct Synthesis SPPS Elongation (Fmoc/tBu) Construct->Synthesis MildCleavage Mild Cleavage (1% TFA in DCM) Synthesis->MildCleavage Conjugate Protected Peptide-Linker Conjugate (Free C-terminal Carboxyl) MildCleavage->Conjugate

Figure 1: Fmoc-AM-PAA on 2-CTC resin to generate C-terminal functionalized peptide conjugates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Causality is embedded in the reagent choices to prevent common side reactions .

Protocol A: Synthesis of Peptide-Linker Conjugates on 2-CTC Resin

Causality Check: We use DIPEA (a sterically hindered base) to drive the esterification of the linker's carboxylic acid onto the 2-CTC resin without causing premature Fmoc removal.

  • Resin Preparation: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.

  • Linker Loading: Dissolve 1.5 eq (1.5 mmol, ~605 mg) of Fmoc-AM-PAA in minimum DCM/DMF (1:1). Add 3.0 eq of DIPEA. Add the solution to the resin and agitate for 2 hours at room temperature.

  • Capping (Self-Validation Step 1): Add 1 mL of Methanol to the reaction mixture and agitate for 15 minutes to cap unreacted trityl chloride sites. This prevents truncated sequences during elongation.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Loading Quantification (Self-Validation Step 2): Perform a UV-spectrophotometric Fmoc-cleavage assay. Treat a weighed aliquot (e.g., 5 mg) of dry resin with 20% piperidine in DMF. Measure absorbance at 301 nm to calculate the exact linker loading.

  • Elongation: Proceed with standard Fmoc/tBu SPPS using DIC/OxymaPure for amino acid couplings.

  • Mild Cleavage: Treat the resin with 1% TFA in DCM for 10 minutes (repeat 3x). Filter into a flask containing 10% pyridine in methanol to neutralize the TFA immediately, preserving the side-chain protecting groups.

Protocol B: Immobilization onto Aminomethyl ChemMatrix for Harsh Cleavage

Causality Check: When attaching the linker to an aminomethyl resin, we strictly use DIC/OxymaPure rather than uronium salts like HATU. HATU can react with the primary amines on the resin to form a permanent, unreactive tetramethylguanidinium capping species, destroying the resin capacity.

  • Resin Swelling: Swell Aminomethyl ChemMatrix resin in DCM/DMF.

  • Activation & Coupling: Dissolve 3 eq of Fmoc-AM-PAA, 3 eq of DIC, and 3 eq of OxymaPure in DMF. Pre-activate for 3 minutes, then add to the resin. Agitate for 2 hours.

  • Validation: Perform a Kaiser (Ninhydrin) test. A clear/yellow bead indicates complete coupling; blue beads indicate incomplete coupling requiring a second treatment.

  • Cleavage (Harsh Acidolysis): To release the peptide amide, utilize a strong acid cocktail: Trifluoromethanesulfonic acid (TFMSA) / TFA / Thioanisole / m-Cresol (10:80:5:5) for 2 hours. Note: Standard 95% TFA will result in incomplete cleavage due to the stability of the p-alkoxybenzylamine core.

Cleavage Mechanisms & Troubleshooting

When harsh acidolysis is employed to break the Fmoc-AM-PAA linker, the mechanism relies on the protonation of the amide/linker oxygen, followed by heterolytic cleavage. Because the resulting p-alkoxybenzyl carbocation is highly reactive and less stable than a dimethoxy-stabilized equivalent, aggressive scavengers (like thioanisole) are mandatory to prevent re-alkylation of electron-rich amino acids (Trp, Tyr, Met).

CleavageMechanism PeptideResin Peptide-AM-Resin (Fmoc-AM Linker) Protonated Protonated Intermediate (p-alkoxybenzylamine) PeptideResin->Protonated Acidolysis TFA TFA/TFMSA + Scavengers TFA->Protonated H+ donor Carbocation Resin-bound Carbocation Protonated->Carbocation Heterolytic cleavage PeptideAmide Free Peptide Amide (C-terminal) Protonated->PeptideAmide Release Quenched Quenched Linker (Scavenger Adduct) Carbocation->Quenched Scavenger attack

Figure 2: Acidolytic cleavage mechanism of the Fmoc-AM linker yielding a C-terminal peptide amide.

Troubleshooting Matrix
  • Incomplete Cleavage: If LC-MS shows the peptide still attached to the AM-PAA linker after TFA treatment, the acid strength is insufficient. Switch to a TFMSA/TFA protocol or utilize the construct as a stable conjugate.

  • Epimerization during Linker Loading: The Fmoc-AM-PAA linker lacks a chiral center at the attachment point, rendering it immune to epimerization during the initial resin coupling—a significant advantage over pre-loaded amino acid resins.

References

  • ACS Publications. "Bicyclic Homodetic Peptide Libraries: Comparison of Synthetic Strategies for Their Solid-Phase Synthesis". Journal of Combinatorial Chemistry.[Link]

  • ACS Publications. "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides". Journal of Combinatorial Chemistry.[Link]

Foundational

Technical Whitepaper: Safety Data Sheet (SDS), Handling Guidelines, and Application Protocols for 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid

Executive Summary In the landscape of solid-phase peptide synthesis (SPPS) and bioconjugation, the selection of the correct linker architecture dictates the success of the entire synthetic campaign. 2-[4-[(Fmoc-amino)met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS) and bioconjugation, the selection of the correct linker architecture dictates the success of the entire synthetic campaign. 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (CAS: 721939-61-3), commonly referred to as the Fmoc-AM linker, is a highly specialized bifunctional spacer. Unlike hyper-acid-labile linkers (e.g., Rink Amide or PAL), the AM linker is engineered for extreme stability against trifluoroacetic acid (TFA).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data. Here, we synthesize technical accuracy with field-proven insights, detailing the causality behind handling procedures, the mechanistic logic of its application, and self-validating experimental protocols.

Physicochemical Profile & Hazard Identification

Understanding the physicochemical properties of the Fmoc-AM linker is the first step in establishing a safe and effective laboratory environment. The handling guidelines are directly informed by the molecule's structural vulnerabilities and toxicological profile.

Table 1: Physicochemical Properties and Safety Core Metrics
ParameterSpecification / DataMechanistic Causality & Handling Impact
Chemical Name 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acidBifunctional: Fmoc-protected amine for elongation; free acid for resin attachment.
CAS Number 721939-61-3Standard identifier for regulatory compliance .
Molecular Formula C24H21NO5High carbon content dictates poor aqueous solubility.
Molecular Weight 403.43 g/mol Bulky fluorenylmethyloxycarbonyl (Fmoc) group requires extended coupling times.
Appearance White to off-white powderVisual indicator of purity; discoloration implies degradation.
Solubility Soluble in DMF, DMSO, NMPRequires polar aprotic solvents to disrupt intermolecular hydrogen bonding.
Storage Conditions 2–8°C, desiccated, darkCold storage prevents premature Fmoc cleavage by ambient basic impurities.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Mild electrophilic nature of the acid can cause local tissue irritation.
Precautionary Codes P261, P280, P305+P351+P338Mandates the use of nitrile gloves and chemical safety goggles during weighing.

Mechanistic Logic & Structural Causality

The molecular architecture of the Fmoc-AM linker consists of three functional domains: an Fmoc-protected primary amine, a phenyl spacer, and a phenoxyacetic acid moiety.

The Causality of Acid Stability: Unlike the Rink Amide linker—which incorporates two electron-donating methoxy groups to stabilize the carbocation intermediate during acidolysis—the AM linker lacks these substituents. The absence of methoxy groups significantly increases the activation energy required to break the benzylamine-carbonyl bond. Consequently, the linker is completely stable to standard 95% TFA cleavage conditions . This makes it the premier choice for synthesizing fully deprotected, resin-bound peptides for solid-phase screening assays, affinity chromatography, or specialized bioconjugates where the payload must remain covalently tethered to the support matrix.

LinkerWorkflow N1 Aminomethyl Resin N2 Fmoc-AM Linker Coupling (DIC/Oxyma) N1->N2 Swelling & Activation N3 Fmoc-AM-Resin N2->N3 Amide Bond Formation N4 Fmoc Deprotection (20% Piperidine) N3->N4 Kaiser Test Verification N5 Free Amine Resin N4->N5 Dibenzofulvene Release N6 Peptide Elongation N5->N6 Sequential SPPS N7 TFA-Stable Conjugate N6->N7 Global TFA Deprotection

Workflow for Fmoc-AM linker integration, yielding TFA-stable peptide-resin conjugates.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system . We do not merely execute steps; we integrate real-time chemical feedback loops to verify success before proceeding.

Protocol 1: Linker Attachment to Solid Support

Objective: Covalently attach 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid to an aminomethyl polystyrene resin.

  • Resin Swelling: Suspend 1.0 g of aminomethyl resin in 10 mL of Dimethylformamide (DMF) for 45 minutes.

    • Causality: Polystyrene matrices are collapsed in their dry state. DMF solvates the polymer chains, expanding the pores to allow the bulky Fmoc-AM linker access to internal reactive amine sites.

  • Activation: In a separate vial, dissolve 3.0 equivalents of the Fmoc-AM linker and 3.0 equivalents of Oxyma Pure in 5 mL of DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) and stir for 5 minutes.

    • Causality: DIC forms an highly reactive O-acylisourea intermediate. Oxyma acts as a nucleophile to form a stable active ester, preventing epimerization and suppressing the formation of unreactive N-acylureas .

  • Coupling: Transfer the activated linker solution to the swollen resin. Agitate gently at room temperature for 2 hours.

  • Self-Validating Step (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Extract a few beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN).

    • System Validation: A negative result (colorless/yellow beads) confirms that >99% of the primary amines have been successfully acylated. If the beads turn blue, the coupling has failed or is incomplete, dictating a mandatory re-coupling step.

Protocol 2: Fmoc Deprotection and Quantification

Objective: Remove the Fmoc protecting group to expose the primary amine for subsequent payload or amino acid coupling.

  • Deprotection: Treat the Fmoc-AM-resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain, and repeat with a fresh solution for 15 minutes.

    • Causality: Piperidine acts as a mild base to abstract the acidic proton at the 9-position of the fluorene ring. This initiates an E1cb elimination mechanism, releasing dibenzofulvene, which is immediately scavenged by the piperidine to prevent re-alkylation of the newly freed amine.

  • Self-Validating Step (UV Quantification): Collect all deprotection effluents in a volumetric flask and dilute to a known volume with DMF. Measure the UV absorbance at 301 nm.

    • System Validation: By applying the Beer-Lambert law (using the extinction coefficient of the dibenzofulvene-piperidine adduct, ε = 7800 M⁻¹ cm⁻¹), the exact loading capacity (mmol/g) of the linker on the resin is calculated. This provides quantitative proof of the previous coupling step's efficiency.

Table 2: Protocol Validation & Self-Correcting Metrics
Workflow StepValidation MethodExpected OutcomeMechanistic Causality
Linker Coupling Kaiser Test (Ninhydrin)Colorless/Yellow (Negative)Primary amines are consumed; no nucleophile remains to react with ninhydrin.
Fmoc Deprotection UV Absorbance (301 nm)Quantifiable PeakConfirms E1cb elimination of the Fmoc group and allows exact loading calculation.
Global Deprotection LC-MS of Cleavage CocktailAbsence of Peptide MassValidates that the AM-linker benzylamine bond is completely stable to 95% TFA.

Cleavage Logic & Downstream Processing

The defining characteristic of the Fmoc-AM linker is its cleavage profile. Understanding this logic is critical for drug development professionals designing solid-phase assays or affinity columns.

CleavageLogic A Peptide-AM-Resin B 95% TFA Treatment A->B Standard Cleavage C Anhydrous HF Treatment A->C Hard Cleavage D Side-Chain Deprotected Resin-Bound Peptide B->D Benzylamine bond stable E Cleaved Peptide Amide C->E Benzylamine bond cleaved

Logical cleavage pathways for AM-linker constructs comparing TFA stability versus HF lability.

  • Standard TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O): Removes amino acid side-chain protecting groups (e.g., Boc, tBu, Trt) but leaves the peptide covalently attached to the resin.

  • Anhydrous HF Cleavage: If a soluble peptide amide is ultimately required, the extreme acidity of anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) is necessary to break the robust benzylamine-carbonyl bond.

Handling Guidelines & Storage Causality

To maintain the integrity of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid over long-term synthetic campaigns, strict adherence to environmental controls is mandatory.

  • Storage Causality: The compound must be stored at 2–8°C in a desiccated environment . The causality behind this is twofold:

    • The Fmoc group is susceptible to slow, premature degradation via ambient basic impurities (such as trace ammonia in laboratory air).

    • The free carboxylic acid can undergo spontaneous degradation or attract atmospheric moisture, complicating the stoichiometry during the critical activation step. Maintaining a cold, dry environment arrests these kinetic pathways, ensuring lot-to-lot reproducibility.

  • Engineering Controls: Always handle the dry powder within a certified chemical fume hood. The fine particulate nature of the powder presents an inhalation hazard (H335) that can irritate the respiratory mucosa.

  • Spill Mitigation: In the event of a spill, do not use basic solutions (which will cleave the Fmoc group and generate highly lipophilic byproducts). Sweep the solid carefully, wash the area with a dilute acidic aqueous solution, and dispose of it in organic solid waste.

References

Protocols & Analytical Methods

Method

Application Note: Coupling Conditions for Attaching 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic Acid to Aminomethyl Resin

Executive Summary The synthesis of C-terminal peptide amides requires a solid support capable of withstanding the repetitive chemical cycles of Solid-Phase Peptide Synthesis (SPPS) while allowing for efficient global cle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of C-terminal peptide amides requires a solid support capable of withstanding the repetitive chemical cycles of Solid-Phase Peptide Synthesis (SPPS) while allowing for efficient global cleavage. Attaching 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (commonly known as the Fmoc-AM linker ) to an aminomethyl (AM) polystyrene resin generates a highly robust support tailored specifically for Boc/Bzl chemistry. This application note details the mechanistic rationale, comparative advantages, and step-by-step protocols for the quantitative coupling of the Fmoc-AM linker to AM resin, ensuring high-fidelity peptide elongation and cleavage.

Mechanistic Rationale & Linker Chemistry

The structural identity of the linker dictates the entire synthetic strategy. The Fmoc-AM linker forms a p-alkoxybenzylamide bond when coupled to aminomethyl resin.

While frequently confused with the Rink Amide linker, the AM linker fundamentally differs by the absence of two electron-donating methoxy groups on the benzyl ring. This subtle structural difference has profound chemical consequences:

  • Acid Stability: The lack of methoxy groups renders the p-alkoxybenzylamide linkage completely stable to trifluoroacetic acid (TFA). Therefore, it cannot be used for standard Fmoc/tBu SPPS where TFA is the final cleavage reagent[1].

  • Boc-Chemistry Optimization: Because the linker requires strong acids—such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)—for final cleavage, it is the premier choice for synthesizing peptide amides via Boc/Bzl chemistry[2].

  • Role of the Fmoc Group: The Fmoc group on the linker is temporary. It prevents the primary amine of the linker from self-condensing or reacting during the initial attachment to the AM resin. Once the linker is covalently anchored, the Fmoc group is removed to expose the amine for the first Boc-amino acid coupling[3].

Comparative Analysis of C-Terminal Amide Linkers

To select the appropriate linker for your synthetic strategy, compare the chemical labilities summarized in the table below:

Linker / Resin SystemStructural LinkageSPPS StrategyGlobal Cleavage ReagentC-Terminal Product
AM Linker p-alkoxybenzylamideBoc / BzlAnhydrous HF or TFMSAAmide
Rink Amide Linker 2,4-dimethoxy-4'-alkoxybenzylamideFmoc / tBu95% TFAAmide
MBHA Resin p-methylbenzhydrylamineBoc / BzlAnhydrous HF or TFMSAAmide
PAL Linker 3,5-dimethoxy-4'-alkoxybenzylamideFmoc / tBu95% TFAAmide

Experimental Workflow

Workflow for the preparation and application of Fmoc-AM resin in Boc-SPPS.

Protocol 1: Covalent Attachment of the Fmoc-AM Linker

Expertise & Causality: The coupling of the linker to the aminomethyl resin must be near-quantitative. We specifically utilize N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) rather than uronium-based coupling reagents (like HATU or HBTU). Uronium salts can react directly with the free primary amines on the AM resin, leading to irreversible guanidinylation and permanently terminating those synthesis sites.

Materials:

  • Aminomethyl Polystyrene Resin (e.g., 1.0 g, initial loading 0.8 mmol/g)

  • 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (Fmoc-AM linker, 2.4 mmol, 3.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC, 2.4 mmol, 3.0 eq)

  • 1-Hydroxybenzotriazole (HOBt, 2.4 mmol, 3.0 eq)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade) & Dichloromethane (DCM)

  • Acetic Anhydride (Ac₂O) and N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

  • Resin Swelling: Transfer 1.0 g of AM resin to a solid-phase reaction vessel equipped with a porous glass frit. Add 10 mL of DCM and agitate gently for 30 minutes. Drain and wash with DMF (3 × 10 mL). Causality: Swelling expands the hydrophobic polystyrene matrix, exposing internal aminomethyl sites for quantitative coupling.

  • Activator Complex Formation: In a separate vial, dissolve the Fmoc-AM linker (3.0 eq) and HOBt (3.0 eq) in 8 mL of DMF. Add DIC (3.0 eq) dropwise. Stir for 5–10 minutes at room temperature to form the reactive OBt-ester.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate via nitrogen bubbling or orbital shaking for 2 to 4 hours at room temperature.

  • Reaction Monitoring: Drain a few resin beads and perform a quantitative Kaiser (ninhydrin) test. A successful coupling yields colorless/yellow beads. If the beads are blue (indicating unreacted amines), repeat the coupling step with 1.5 eq of reagents.

  • Capping (Critical Step): Drain the reaction mixture. Add a capping solution of DMF/Ac₂O/DIPEA (8:1:1 v/v/v) and agitate for 30 minutes. Causality: Capping acetylates any trace unreacted aminomethyl groups. Without this step, residual amines will initiate peptide synthesis, leading to truncated impurities that will co-cleave in HF.

  • Washing: Drain and wash the resin thoroughly with DMF (5 × 10 mL) and DCM (5 × 10 mL).

Protocol 2: Fmoc Deprotection and Loading Quantification

Expertise & Causality: Removing the Fmoc group serves a dual purpose: it exposes the primary amine required for the first Boc-amino acid coupling, and it releases the dibenzofulvene-piperidine adduct, which can be quantified via UV-Vis spectroscopy to determine the exact functional loading of the resin.

Step-by-Step Procedure:

  • Deprotection: Treat the Fmoc-AM resin with 10 mL of 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat with a fresh 10 mL aliquot for 15 minutes.

  • Collection: Collect all drained deprotection solutions and subsequent DMF washes (3 × 10 mL) into a 100 mL volumetric flask. Dilute to the mark with DMF.

  • Quantification: Measure the UV absorbance of the solution at 301 nm against a 20% piperidine/DMF blank.

  • Calculation: Calculate the functional loading using the Beer-Lambert law (Molar extinction coefficient ε = 7800 M⁻¹cm⁻¹ at 301 nm). Formula:Loading (mmol/g) = (Absorbance × Volume in mL) / (Resin Weight in mg × 7.8)

  • Final Wash: Wash the deprotected H₂N-AM resin with DMF (5 × 10 mL) and DCM (5 × 10 mL). The resin is now ready for Boc-SPPS elongation.

Protocol 3: Final Cleavage (Post-Elongation)

Expertise & Causality: Because the p-alkoxybenzylamide bond lacks the extreme acid-lability of dimethoxy-substituted linkers, standard TFA will not cleave the peptide from the resin. Global deprotection and cleavage must be performed using anhydrous HF.

Step-by-Step Procedure:

  • Preparation: Transfer the fully elongated, Boc-deprotected peptide-resin to a specialized Teflon/Kel-F HF cleavage apparatus. Add scavengers (e.g., 10% p-cresol, 10% dimethyl sulfide by volume). Causality: Scavengers trap highly reactive carbocations generated during global deprotection, preventing the irreversible alkylation of susceptible residues like Trp, Tyr, and Met.

  • Cleavage: Condense anhydrous HF into the vessel at -78 °C. Warm the vessel to 0 °C and stir for 45–60 minutes.

  • Evaporation & Precipitation: Evaporate the HF safely under a stream of nitrogen. Precipitate the crude peptide amide using cold anhydrous diethyl ether.

  • Extraction: Extract the peptide with aqueous acetonitrile (e.g., 50% MeCN/H₂O with 0.1% TFA) and lyophilize to obtain the crude C-terminal peptide amide.

References

  • Guillier, F., Orain, D., & Bradley, M. (2000). . Chemical Reviews, 100(6), 2091-2158.[1]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). . International Journal of Peptide and Protein Research, 36(3), 255-266.[3]

  • Yraola, F., et al. (2004).. QSAR & Combinatorial Science, 23(2-3), 145-152.[2]

Sources

Application

TFA cleavage protocols for 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid linkers

Application Note: Advanced Cleavage Strategies for Peptides Synthesized via the Fmoc-AM Linker Executive Summary The synthesis of C-terminal peptide amides relies heavily on the strategic selection of solid-phase linkers...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cleavage Strategies for Peptides Synthesized via the Fmoc-AM Linker

Executive Summary

The synthesis of C-terminal peptide amides relies heavily on the strategic selection of solid-phase linkers. While the Rink Amide linker is the industry standard for room-temperature trifluoroacetic acid (TFA) cleavage, the Fmoc-AM linker (chemically defined as 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid, CAS 721939-61-3) presents a unique thermodynamic challenge. Because it lacks the electron-donating 2,4-dimethoxy substituents found in the Rink Amide structure, the resulting 4-alkoxybenzyl amide bond is highly resistant to standard 95% TFA acidolysis.

This application note details the mechanistic causality behind this stability and provides field-proven, self-validating protocols—utilizing either Trifluoromethanesulfonic acid (TFMSA) enhancement or thermal activation—to achieve complete cleavage and deprotection of AM-linked peptides.

Mechanistic Causality: The Carbocation Stability Gap

In Solid-Phase Peptide Synthesis (SPPS), cleavage of a peptide amide from its linker is driven by the protonation of the amide bond and the subsequent formation of a resonance-stabilized carbocation[1].

The structural variance between the Fmoc-AM linker and the Rink Amide linker dictates their cleavage conditions:

  • Rink Amide Linker: Features a 2,4-dimethoxy-4'-alkoxybenzhydryl core. Upon cleavage, it forms a highly stable tri-alkoxybenzhydryl carbocation. The low activation energy required for this transition allows for rapid cleavage in standard 95% TFA at room temperature[2].

  • Fmoc-AM Linker (2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid): Features a simple 4-alkoxybenzyl core. The resulting mono-alkoxybenzyl carbocation is significantly less stable. Standard TFA (even with extended 4-hour incubation times) fails to overcome the activation energy barrier, resulting in incomplete cleavage or intact peptide-resin.

To force the equilibrium toward the cleaved peptide, one must either increase the acidity of the system (using TFMSA) or increase the kinetic energy (using thermal activation).

Mechanism cluster_AM AM Linker (CAS 721939-61-3) cluster_Rink Rink Amide Linker (Reference) A Peptide-AM Resin (Stable Amide) B TFMSA / TFA (High Acidity) A->B C Mono-alkoxybenzyl Carbocation B->C Product Cleaved Peptide Amide C->Product Harsh Conditions D Peptide-Rink Resin (Labile Amide) E 95% TFA (Standard Acidity) D->E F Tri-alkoxybenzyl Carbocation E->F F->Product Room Temp

Thermodynamic cleavage pathways comparing AM and Rink Amide linkers.

Scavenger Selection for Harsh Acidolysis

Because the mono-alkoxybenzyl carbocation generated by the AM linker is highly reactive, it will rapidly alkylate electron-rich amino acid side chains (e.g., Trp, Met, Cys, Tyr) if not immediately quenched[3]. The standard "Reagent K" must be modified when using TFMSA to prevent scavenger degradation.

Table 1: Quantitative Cocktail Formulation for AM Linker Cleavage

ComponentVolume %Function / Mechanistic Role
TFA 75.0%Primary solvent and proton donor; swells the resin matrix.
TFMSA 10.0%Superacid catalyst; provides the required H+ activity to break the stable 4-alkoxybenzyl amide bond.
Thioanisole 10.0%Soft nucleophile; accelerates cleavage via a push-pull mechanism and quenches carbocations[3].
m-Cresol 2.5%Phenolic scavenger; traps hard electrophiles (e.g., t-butyl cations) preventing Tyr/Trp alkylation.
EDT 2.5%Thiol scavenger; highly effective for protecting Cys and Met residues from oxidation/alkylation.

Note: Water is excluded from TFMSA cocktails as it reacts violently with the superacid and neutralizes its catalytic efficacy.

Experimental Protocols

Protocol A: TFMSA-Enhanced Acidolysis (Gold Standard)

This protocol utilizes a superacid to achieve complete cleavage at room temperature.

Prerequisites: Perform in a well-ventilated fume hood. TFMSA is highly corrosive. Use PTFE or glass vessels; avoid standard PET/polypropylene tubes for the primary reaction.

Step-by-Step Methodology:

  • Resin Preparation: Transfer 100 mg of dry peptide-AM resin to a glass sintered funnel. Swell the resin in Dichloromethane (DCM) for 15 minutes. Drain completely.

  • Scavenger Equilibration: In a separate glass vial, prepare the cleavage cocktail base: 7.5 mL TFA, 1.0 mL Thioanisole, 0.25 mL m-Cresol, and 0.25 mL EDT. Mix thoroughly.

  • Resin Incubation: Add the cocktail base to the resin. Gently agitate for 10 minutes to allow scavengers to penetrate the polymer matrix.

  • Superacid Activation: Place the reaction vessel in an ice bath. Slowly add 1.0 mL of TFMSA dropwise over 2 minutes to control the exothermic protonation.

  • Cleavage: Remove from the ice bath and gently agitate at room temperature (22°C) for 2 to 2.5 hours.

  • Filtration & Precipitation: Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether. Wash the spent resin with an additional 2 mL of TFA and combine the filtrates.

  • Isolation: Centrifuge at 3000 x g for 5 minutes. Decant the ether, wash the peptide pellet twice with fresh cold ether, and dry under a gentle nitrogen stream.

Protocol B: Thermal TFA Cleavage (Alternative)

For facilities where TFMSA is prohibited, thermal activation can overcome the AM linker's activation energy barrier using standard reagents.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a modified Reagent K: 90% TFA, 5% Triisopropylsilane (TIS), and 5% Water. (EDT is omitted to prevent noxious gas expansion at high heat).

  • Reaction Setup: Add 10 mL of the cocktail to 100 mg of dry peptide-AM resin in a heavy-walled, pressure-rated borosilicate glass vial with a PTFE-lined cap.

  • Thermal Cleavage: Seal the vial tightly and submerge it in a pre-heated oil bath or heating block at 60°C for 3.5 hours .

  • Cooling & Isolation: Remove from heat and allow the vial to cool to room temperature before opening. Filter the resin and precipitate the peptide in cold diethyl ether as described in Protocol A.

Self-Validating Systems for Protocol Verification

To ensure the trustworthiness of your cleavage output, implement the following self-validating checks:

  • Mass-Balance Tracking: Weigh the fully protected peptide-resin prior to cleavage. After Protocol A or B, wash the spent resin thoroughly with DCM and Methanol, dry it overnight under vacuum, and weigh it. The mass differential must closely align with the theoretical mass of the cleaved peptide and its protecting groups. A deviation of >15% indicates incomplete cleavage.

  • LC-MS Adduct Profiling: Analyze the crude ether precipitate via LC-MS.

    • Success Indicator: The primary peak matches the exact mass of the target peptide amide.

    • Failure Indicator: A mass shift of +120 Da indicates that the mono-alkoxybenzyl carbocation from the AM linker has reattached to a nucleophilic side chain (e.g., Tryptophan) due to insufficient scavenger concentration or inadequate TFMSA activity.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research, 36(3), 255-266. URL:[Link]

Sources

Method

Application Note: Preparation of C-Terminal Peptide Amides via Orthogonal Solid-Phase Synthesis Using the Fmoc-AM Linker

Executive Summary The synthesis of complex peptide architectures—such as cyclic peptides, stapled peptides, and site-specifically conjugated biologics—often requires orthogonal protection strategies. 2-[4-[(Fmoc-amino)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex peptide architectures—such as cyclic peptides, stapled peptides, and site-specifically conjugated biologics—often requires orthogonal protection strategies. 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (CAS 721939-61-3), widely known as the Fmoc-AM linker , is a critical reagent for these advanced workflows.

Unlike standard acid-labile linkers, the Fmoc-AM linker provides a highly acid-stable anchor for the preparation of C-terminal peptide amides. This application note details the mechanistic rationale for its use, comparative cleavage profiles, and field-proven, self-validating protocols for orthogonal Solid-Phase Peptide Synthesis (SPPS) and subsequent Trifluoromethanesulfonic acid (TFMSA) cleavage.

Mechanistic Rationale: The Causality of Linker Stability

As an Application Scientist, selecting the correct linker dictates the entire downstream synthetic strategy. The industry standard for C-terminal peptide amides is the Rink Amide linker. However, the Rink Amide structure contains two strongly electron-donating methoxy groups (2,4-dimethoxy) on the benzhydryl ring. These groups stabilize the intermediate carbocation formed during acidolysis, rendering the linker highly labile to 95% Trifluoroacetic Acid (TFA).

While beneficial for standard SPPS, this lability completely precludes the use of Rink Amide for on-resin modifications . If a researcher attempts to remove side-chain protecting groups (e.g., Boc, tBu, Trt) with TFA to perform an on-resin cyclization, a Rink Amide-anchored peptide will prematurely cleave from the solid support.

The Fmoc-AM linker solves this problem through its specific electronic structure. By utilizing an unsubstituted benzylamine core (lacking the electron-donating methoxy groups), the C-N bond is highly stabilized against moderate acidolysis . This chemical causality allows researchers to treat the peptidyl-resin with 95% TFA to globally deprotect amino acid side chains while the peptide remains covalently attached to the resin. Final release of the peptide amide is only achieved using significantly stronger acids, such as anhydrous Hydrogen Fluoride (HF) or TFMSA .

Quantitative Data: Comparative Linker Cleavage Profiles

To ensure synthetic success, it is vital to match the linker's electronic properties with the intended cleavage strategy. Table 1 summarizes the causality between core structure, electron-donating groups, and cleavage conditions.

Table 1: Comparative Cleavage Profiles of Common Amide-Generating Linkers

LinkerCore StructureElectron Donating GroupsCleavage ReagentPeptide Status in 95% TFAPrimary Application
Rink Amide BenzhydrylamineTwo (2,4-dimethoxy)95% TFACleaved Standard Fmoc SPPS
PAL BenzylamineTwo (3,5-dimethoxy)90% TFACleaved Standard Fmoc SPPS
Fmoc-AM BenzylamineNone (Unsubstituted)TFMSA or HFRetained (Stable) Orthogonal SPPS / Cyclization
MBHA BenzhydrylamineOne (4-methyl)TFMSA or HFRetained (Stable) Standard Boc SPPS

Workflow Visualization

The following diagram illustrates the orthogonal workflow enabled by the Fmoc-AM linker, decoupling side-chain deprotection from final peptide cleavage.

G Resin Aminomethyl Resin (Core Support) Linker Coupling of Fmoc-AM Linker (DIC/HOBt) Resin->Linker SPPS Fmoc SPPS Assembly (Piperidine / HBTU) Linker->SPPS Deprotect Orthogonal Deprotection (95% TFA) - Peptide Retained SPPS->Deprotect Modify On-Resin Modification (e.g., Cyclization / Labeling) Deprotect->Modify Cleavage Strong Acid Cleavage (TFMSA or HF) Modify->Cleavage Product C-Terminal Peptide Amide (Final Product) Cleavage->Product

Fig 1: Orthogonal SPPS workflow utilizing the TFA-stable Fmoc-AM linker for on-resin modifications.

Experimental Protocols

The following step-by-step methodologies represent a self-validating system. Each phase includes built-in checkpoints to ensure the integrity of the synthesis before proceeding to the next step.

Phase 1: Linker Attachment to Core Resin

The Fmoc-AM linker must be coupled to a core support, typically an aminomethyl polystyrene resin, via an amide bond.

  • Swelling: Weigh 1.0 g of Aminomethyl Resin (loading ~0.5 mmol/g) into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, then wash with N,N-Dimethylformamide (DMF).

  • Activation: In a separate vial, dissolve 3.0 equivalents (1.5 mmol, ~605 mg) of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid and 3.0 equiv of HOBt in minimal DMF. Add 3.0 equiv of N,N'-Diisopropylcarbodiimide (DIC). Stir for 5 minutes to form the active ester.

  • Coupling: Add the activated linker solution to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling (self-validation). If the beads are blue, repeat the coupling step.

Phase 2: Fmoc SPPS Assembly
  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 × 10 minutes) to remove the Fmoc group from the AM linker, exposing the primary amine.

  • Peptide Elongation: Sequentially couple Fmoc-protected amino acids using standard HBTU/DIPEA activation (3.0 equiv Fmoc-AA-OH, 2.9 equiv HBTU, 6.0 equiv DIPEA) for 45 minutes per cycle .

Phase 3: Orthogonal Side-Chain Deprotection

This step removes acid-labile side-chain protecting groups while the peptide remains anchored to the AM linker.

  • Deprotection Cocktail: Prepare a solution of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v).

  • Treatment: Add the cocktail to the dry peptidyl-resin and agitate for 2 hours at room temperature.

  • Neutralization: Drain the acidic cocktail. Wash the resin extensively with DCM, followed by DMF. Neutralize the resin by washing with 5% DIPEA in DMF (3 × 3 minutes).

  • Validation (Micro-cleavage): Remove a few beads, subject them to TFMSA micro-cleavage (see Phase 4), and analyze via LC-MS to confirm complete side-chain deprotection before proceeding to on-resin modifications (e.g., macrolactamization).

Phase 4: Final Cleavage with TFMSA

Because the AM linker is highly stable, TFMSA is required to break the benzylamine C-N bond and release the final peptide amide.

  • Preparation: Place 100 mg of the modified, dry peptidyl-resin in a round-bottom flask equipped with a magnetic stirrer.

  • Scavenger Addition: Add 1.0 mL of Thioanisole and 1.0 mL of m-Cresol. Stir for 5 minutes. These scavengers are critical to trap the highly reactive benzyl carbocations generated during cleavage, preventing irreversible peptide alkylation.

  • Acid Addition: Add 10 mL of neat TFA and cool the flask to 0 °C in an ice bath.

  • TFMSA Cleavage: Slowly add 1.0 mL of TFMSA dropwise with vigorous stirring. The solution will typically turn dark red/purple—a visual validation of carbocation formation.

  • Incubation: Remove the ice bath and stir at room temperature for 1.5 to 2 hours.

  • Isolation: Filter the resin through a sintered glass funnel. Dropwise, add the filtrate into 40 mL of ice-cold diethyl ether to precipitate the peptide.

  • Recovery: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the peptide pellet twice with fresh cold ether, and lyophilize from water/acetonitrile to yield the crude C-terminal peptide amide.

References

  • Gaehde, S. A., & Matsueda, G. R. (1981). Synthesis of N-tert.-butoxycarbonyl(alpha-phenyl)aminomethylphenoxyacetic acid for use as a handle in solid-phase synthesis of peptide alpha-carboxamides. International Journal of Peptide and Protein Research, 18(5), 451-458. URL:[Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. URL:[Link]

  • Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1974). Trifluoromethanesulphonic acid, as a cleaving reagent in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (3), 107-108. URL:[Link]

Application

Application Note: Fmoc Deprotection Protocols for 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid Modified Resins

Executive Summary & Scope The linker 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (commonly referred to as the Fmoc-AM linker) is a critical anchoring moiety in Solid-Phase Peptide Synthesis (SPPS). When coupled to a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The linker 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (commonly referred to as the Fmoc-AM linker) is a critical anchoring moiety in Solid-Phase Peptide Synthesis (SPPS). When coupled to a core polymer matrix (such as aminomethyl polystyrene), it provides a highly stable benzylamide linkage that yields peptide amides upon strong acid cleavage (e.g., HF or TFMSA).

The foundational step in utilizing this modified resin is the quantitative removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the aminomethyl moiety. Because this initial linker is situated in close proximity to the sterically demanding polymer backbone, the first deprotection step requires optimized swelling and rigorous base treatment to ensure uniform exposure of the primary amines for subsequent peptide elongation.

Mechanistic Causality of Fmoc Cleavage

Fmoc removal is not a simple hydrolysis; it proceeds via a base-catalyzed E1cb (Elimination unimolecular conjugate base) mechanism [1].

  • Proton Abstraction: A mild base abstracts the highly acidic proton at the 9-position of the fluorene ring system.

  • β-Elimination: This abstraction triggers a β-elimination event, releasing carbon dioxide and generating a highly reactive intermediate, dibenzofulvene (DBF) [1].

  • Scavenging: DBF is a potent electrophile. If left unquenched, it will rapidly alkylate the newly liberated primary amine on the resin, leading to irreversible chain termination. Therefore, the deprotection reagent must act as both a base and a nucleophilic scavenger. Cyclic secondary amines, such as piperidine, are uniquely suited for this dual role, immediately trapping DBF to form a stable DBF-amine adduct[1].

Workflow Visualization

FmocDeprotection Start Fmoc-AM Resin (Dry State) Swell Resin Swelling (DMF, 30 min) Start->Swell Deprotect Fmoc Cleavage (Base Treatment) Swell->Deprotect Adduct DBF-Amine Adduct Formation Deprotect->Adduct β-elimination Wash Washing Steps (DMF, 5x) Adduct->Wash Scavenging Monitor Deprotection Monitoring (UV 301nm / Kaiser Test) Wash->Monitor Decision Complete? Monitor->Decision Decision->Deprotect No (Repeat) Coupling Proceed to Amino Acid Coupling Decision->Coupling Yes

Workflow of Fmoc deprotection and self-validation in solid-phase peptide synthesis.

Reagent Selection & Quantitative Data

While 20% piperidine in N,N-Dimethylformamide (DMF) is the historical standard[2], its status as a controlled substance has driven the adoption of safer, highly efficient alternatives[3].

Table 1: Comparison of Fmoc Deprotection Reagents

Reagent SystemConcentrationRelative KineticsToxicity / Regulatory StatusScavenging Efficiency
Piperidine 20% (v/v) in DMFStandard (1.0x)High / DEA ControlledExcellent
4-Methylpiperidine 20% (v/v) in DMFStandard (1.0x)Moderate / UnregulatedExcellent[3]
Piperazine + DBU 5% (w/v) + 2% (v/v) in DMFFast (1.5x)Low / UnregulatedExcellent

Note: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a powerful, non-nucleophilic base that accelerates proton abstraction, while piperazine acts as the nucleophilic scavenger. This combination can achieve complete Fmoc removal in under one minute. However, DBU should be used with caution in sequences containing Aspartic acid to avoid aspartimide formation[4].

Self-Validating Experimental Protocol

This protocol outlines the initial Fmoc deprotection of the 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid modified resin. The methodology is designed as a self-validating system, ensuring that the critical first primary amine is fully exposed before committing expensive amino acid building blocks.

Step 1: Resin Swelling
  • Action: Weigh 1.0 g of Fmoc-AM resin into a fritted solid-phase synthesis vessel. Add 10 mL of peptide-synthesis grade DMF. Agitate gently for 30 minutes at room temperature, then drain.

  • Causality: Dry polystyrene resins exist in a collapsed state. Solvating the polymer matrix with a polar, aprotic solvent like DMF expands the network, maximizing the accessibility of the sterically hindered Fmoc-AM linkers to the deprotection base.

Step 2: Initial Base Treatment (Bulk Cleavage)
  • Action: Add 10 mL of the selected deprotection reagent (e.g., 20% Piperidine/DMF or 5% Piperazine/2% DBU/DMF). Agitate for 5 minutes[2]. Drain the solution into a collection flask.

  • Causality: This initial short treatment removes the vast majority of the Fmoc groups. Draining the solution removes the bulk of the generated DBF-amine adducts, preventing the reaction equilibrium from shifting backwards.

Step 3: Secondary Base Treatment (Quantitative Cleavage)
  • Action: Add a fresh 10 mL aliquot of the deprotection reagent. Agitate for 15 minutes (if using Piperidine) or 5 minutes (if using Piperazine/DBU)[2]. Drain and pool with the previous collection.

  • Causality: A fresh charge of the secondary amine ensures absolute, quantitative scavenging of any residual DBF, preventing premature alkylation of the newly liberated aminomethyl groups.

Step 4: Rigorous Washing
  • Action: Wash the resin sequentially with DMF (5 × 10 mL, agitating for 1 minute each time)[2].

  • Causality: Complete removal of the base and DBF-adducts is mandatory. Residual base will cause premature deprotection of the incoming Fmoc-amino acid during the subsequent coupling step, leading to double-hit insertions and deletion sequences.

Step 5: System Validation (Kaiser Test)
  • Action: Transfer ~10-20 resin beads to a small glass tube. Add 2 drops each of Ninhydrin (5% in ethanol), Phenol (80% in ethanol), and KCN (2% in pyridine). Heat at 100°C for 5 minutes.

  • Causality & Validation: The Kaiser test specifically detects free primary amines. Because the deprotected AM-linker terminates in a primary amine, a successful quantitative deprotection will yield a deep, vibrant blue color on both the beads and in the solution. A yellow or faint green result indicates incomplete deprotection, triggering a return to Step 3.

Quantitative Validation via UV Monitoring

To further validate the deprotection and accurately determine the resin's functional loading capacity, the pooled deprotection solutions from Steps 2 and 3 can be analyzed spectrophotometrically. The DBF-amine adduct exhibits a distinct UV absorbance peak.

Table 2: UV Monitoring Parameters for DBF-Amine Adduct

ParameterValue / Formula
Wavelength ( λmax​ ) 301 nm
Extinction Coefficient ( ϵ ) 7800 M −1 cm −1
Cuvette Path Length ( l ) 1.0 cm
Resin Loading Calculation Loading (mmol/g) = mresin​(mg)×7.8Abs301​×Vtotal​(mL)​

Causality: By measuring the exact concentration of the cleaved Fmoc groups, researchers can self-validate the manufacturer's stated resin loading and precisely calculate the required molar equivalents for subsequent amino acid couplings.

References

  • [4] Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides. URL: [Link]

  • [1] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules / National Institutes of Health (NIH). URL: [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. URL: [Link]

  • [3] Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(1), 149. URL: [Link]

Sources

Method

Application Note: Immobilization of the First Amino Acid on 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (Fmoc-AM Linker)

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale In Solid-Phase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

In Solid-Phase Peptide Synthesis (SPPS), the choice of linker dictates the C-terminal functionality of the final peptide and the chemical conditions required for global cleavage. The compound 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (CAS 721939-61-3)[1], commonly known as the Fmoc-AM linker , is a highly specialized bifunctional handle used to synthesize peptide amides[2].

Unlike the ubiquitous Rink Amide linker, which contains electron-donating methoxy groups that stabilize carbocation formation during acidolysis, the AM linker lacks these stabilizing groups. Consequently, the benzylamide bond formed between the AM linker and the first amino acid is highly stable to standard 95% Trifluoroacetic Acid (TFA) .

Causality & Application: Why choose the AM linker over Rink Amide? When synthesizing complex peptides that require on-resin modifications (e.g., disulfide bridge formation, lactam cyclization, or selective side-chain conjugations), researchers must remove side-chain protecting groups without cleaving the peptide from the resin. Because the Fmoc-AM linker is impervious to TFA, treating the peptidyl-resin with a TFA cocktail will strip away acid-labile side-chain protectors (like tBu, Boc, or Trt) while the peptide remains firmly anchored to the solid support. Final cleavage to release the peptide amide requires much harsher conditions, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

This guide details the self-validating protocol for attaching the Fmoc-AM linker to a base resin, deprotecting it, and successfully immobilizing the first amino acid via the Fmoc/tBu strategy[3].

Experimental Workflow

G BaseResin Aminomethyl Polystyrene Resin Coupling1 Amide Coupling (DIC / OxymaPure) BaseResin->Coupling1 Linker Fmoc-AM Linker (CAS 721939-61-3) Linker->Coupling1 FmocAMResin Fmoc-AM-Resin Coupling1->FmocAMResin Deprotect Fmoc Deprotection (20% Piperidine / DMF) FmocAMResin->Deprotect NH2AMResin H2N-AM-Resin Deprotect->NH2AMResin Coupling2 Amide Coupling (HATU / DIPEA) NH2AMResin->Coupling2 FmocAA Fmoc-AA-OH (First Amino Acid) FmocAA->Coupling2 FinalResin Fmoc-AA-AM-Resin (Ready for Elongation) Coupling2->FinalResin

Workflow for immobilizing the first amino acid onto the Fmoc-AM linker.

Step-by-Step Methodologies

Phase 1: Attachment of the Fmoc-AM Linker to the Base Resin

To utilize the Fmoc-AM linker, it must first be conjugated to a primary amine-functionalized base support, typically Aminomethyl (AM) polystyrene resin (100-200 mesh, loading ~0.5 - 1.0 mmol/g).

  • Resin Swelling: Weigh 1.0 g of Aminomethyl polystyrene resin into a fritted SPPS reaction vessel. Add 10 mL of Dichloromethane (DCM) and agitate for 30 minutes to swell the polymer matrix. Drain the DCM and wash with N,N-Dimethylformamide (DMF) (3 × 10 mL).

  • Linker Activation: In a separate vial, dissolve 3.0 equivalents (eq) of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid and 3.0 eq of OxymaPure in 5 mL of DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to form the active ester.

    • Expert Insight: OxymaPure is preferred over traditional HOBt as it provides superior suppression of racemization and higher coupling yields without the explosive risks associated with benzotriazoles.

  • Coupling: Add the activated linker solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 10 mL) and DCM (3 × 10 mL).

  • Validation: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads/solution) confirms complete acylation of the primary amines on the base resin.

Phase 2: Fmoc Deprotection of the Linker

The Fmoc protecting group must be removed via a base-catalyzed E1cB elimination mechanism to expose the aminomethyl group for peptide elongation[4].

  • Deprotection: Add 10 mL of 20% (v/v) Piperidine in DMF to the Fmoc-AM-Resin. Agitate for 5 minutes, then drain.

  • Second Treatment: Add another 10 mL of 20% Piperidine in DMF and agitate for 15 minutes.

  • Washing: Drain and thoroughly wash the resin with DMF (6 × 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Phase 3: Immobilization of the First Amino Acid

The first amino acid (Fmoc-AA-OH) is coupled to the newly exposed primary amine of the AM linker.

  • Activation: Dissolve 3.0 eq of the desired Fmoc-AA-OH and 2.9 eq of HATU in 5 mL of DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Expert Insight: HATU is a highly efficient uronium-based coupling reagent[5]. We use 2.9 eq (a slight deficit relative to the amino acid) to prevent capping of the resin by unreacted uronium species (which can form stable guanidinium byproducts on the resin).

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1 to 2 hours.

  • Washing: Drain and wash with DMF (5 × 10 mL).

  • Validation: Perform a Kaiser test. A negative result indicates successful immobilization of the first amino acid.

Phase 4: Capping

To ensure absolute self-validation and prevent deletion sequences during subsequent elongation steps, any unreacted aminomethyl groups must be permanently blocked.

  • Capping Solution: Add a solution of Acetic Anhydride / DIPEA / DMF (10:5:85 v/v/v) to the resin.

  • Agitation: Shake for 15 minutes at room temperature.

  • Final Wash: Drain and wash with DMF (3 × 10 mL) and DCM (3 × 10 mL). The resin (Fmoc-AA-AM-Resin) is now ready for automated or manual chain elongation[6].

Quantitative Data & Linker Comparison

Understanding the chemical stability of the AM linker versus other common amide-yielding linkers is crucial for designing synthetic strategies.

Linker TypeChemical IdentityAcid Stability (Side-Chain Deprotection)Cleavage Conditions (Peptide Release)Primary Application
Fmoc-AM Linker 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acidHighly Stable (Resists 95% TFA)HF or TFMSA (0°C, 1 hr)On-resin modifications; global side-chain deprotection without cleavage.
Fmoc-Rink Amide 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetic acidLabile (Cleaves in 95% TFA)95% TFA (RT, 1-2 hrs)Standard Fmoc SPPS of peptide amides.
Fmoc-PAL Linker 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acidLabile (Cleaves in 95% TFA)95% TFA (RT, 1-2 hrs)Standard Fmoc SPPS; yields amides with slightly different byproduct profiles.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.[Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.[Link]

  • Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review. ACS Biomaterials Science & Engineering. (2026).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete coupling of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid to solid support

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the coupling of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the coupling of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (commonly known as the Fmoc-AM linker) to solid supports during Solid-Phase Peptide Synthesis (SPPS).

As a foundational step, the quantitative attachment of this linker is critical. The linker is attached to the base resin (e.g., Aminomethyl-PS) via a highly stable amide bond. After Fmoc deprotection, the first amino acid is coupled to the linker's benzylic amine. During final cleavage, the acid-labile benzylic-amine bond is severed by trifluoroacetic acid (TFA), releasing the target peptide as a C-terminal amide[1].

If the initial linker coupling is incomplete, unreacted primary amines remain on the base resin. Because peptides elongated directly on these base amines are resistant to standard TFA cleavage, they act as a permanent "chemical sink." This consumes expensive Fmoc-amino acids during every subsequent cycle and exacerbates steric hindrance within the resin bead, drastically reducing the yield and purity of the final cleaved product[2].

Diagnostic Workflow

LinkerCoupling start Base Resin Swelling (DMF/NMP, 30 min) couple Add Fmoc-AM Linker + Activator (DIC/Oxyma) start->couple test Kaiser Test Validation couple->test check Result? test->check pass Yellow Solution (Complete Coupling) check->pass Negative (Yellow) fail Blue Solution (Incomplete Coupling) check->fail Positive (Blue) cap Amine Capping Step (Ac2O / DIEA) pass->cap Recommended remedy Double Coupling (HATU/DIEA, 1 hr) fail->remedy fail->cap If persistently positive remedy->test Re-test proceed Proceed to SPPS (Fmoc Deprotection) cap->proceed

Workflow for troubleshooting Fmoc-AM linker coupling and amine capping in SPPS.

Root Causes & Mechanistic Explanations
  • Inadequate Resin Swelling (Steric Hindrance): Polystyrene-based resins are dynamic polymer networks that must be fully solvated to expose internal reactive sites. If the resin is poorly swollen, the bulky Fmoc-AM linker cannot diffuse into the bead core, restricting coupling to the surface[2].

  • Uronium-Induced Guanidinylation: Using excess uronium-based coupling reagents (like HATU or HBTU) in the presence of free base resin amines can lead to a side reaction where the amine is converted into a stable tetramethylguanidinium adduct. This permanently caps the amine, preventing linker attachment and falsely lowering the resin's loading capacity[3].

  • Ester Hydrolysis: Trace moisture in the solvent or hygroscopic reagents can rapidly hydrolyze the activated linker ester back to the unreactive carboxylic acid before it reaches the solid support.

Troubleshooting FAQs

Q1: How do I definitively confirm that the Fmoc-AM linker coupling is incomplete? A: The most reliable qualitative method is the Kaiser (ninhydrin) test. By sampling a few beads from the reaction vessel, you can detect the presence of free primary amines. A positive result (intense blue/purple beads and solution) indicates that unreacted amines remain on the base resin, meaning the coupling is incomplete[4].

Q2: My Kaiser test is slightly blue after a 2-hour coupling. Should I just extend the reaction time overnight? A: No. Activated esters have a finite half-life and will degrade over time due to side reactions or trace moisture. Instead of extending the time, drain the reaction vessel, wash the resin, and perform a fresh double coupling. Increasing the concentration of the linker and switching to a highly efficient coupling reagent like HATU can overcome the remaining steric barriers[2].

Q3: I cannot achieve a completely negative Kaiser test even after double coupling. What is the next step? A: You must perform a global capping step using acetic anhydride. Capping permanently blocks any unreacted amines by converting them into inert acetamides[5]. If you skip this step, those free amines will react with the first amino acid of your sequence, creating non-cleavable deletion impurities that complicate the synthesis and crowd the resin matrix[6].

Q4: Why is DIC/OxymaPure recommended over HBTU/DIEA for the initial linker coupling? A: DIC/OxymaPure is a neutral activation strategy that avoids the use of excess base (like DIEA). This prevents base-catalyzed side reactions and eliminates the risk of guanidinylation of the base resin's primary amines, a common failure mode when uronium salts (HBTU/HATU) are used on highly aminated supports[3][7].

Quantitative Comparison of Coupling Reagents

Table 1: Reagent Selection for Fmoc-AM Linker Attachment

Coupling SystemBase RequiredActivation KineticsRisk of Amine GuanidinylationApplication for Fmoc-AM Linker
DIC / OxymaPure None (Neutral)FastNonePrimary Choice: Highly efficient; avoids base-catalyzed side reactions and preserves resin integrity.
DIC / HOBt None (Neutral)ModerateNoneAlternative: Traditional and reliable, though slower than OxymaPure.
HATU / DIEA DIEA (Basic)Very FastHigh (if HATU is in excess)Rescue Choice: Ideal for double-coupling stubborn resins; requires exact stoichiometry to prevent capping.
HBTU / DIEA DIEA (Basic)FastHighNot Recommended: High risk of permanently terminating base resin amines during initial attachment.
Self-Validating Experimental Protocols
Protocol 1: Optimized Fmoc-AM Linker Coupling

Causality: Using DIC/OxymaPure prevents premature termination of the base resin amines, while proper swelling ensures the linker can access the internal polymer matrix[3][7].

  • Resin Swelling: Weigh 1.0 g of Aminomethyl-PS resin into a reaction vessel. Add 10 mL of DMF and agitate gently for 30 minutes.

    • Validation Check: The resin bed volume must visibly expand by 2–3x. Drain the solvent.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-AM linker and 3.0 equivalents of OxymaPure in 5 mL of DMF. Add 3.0 equivalents of DIC. Stir for 2 minutes to pre-activate the ester.

  • Coupling: Add the activated mixture to the swollen resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction vessel. Wash the resin thoroughly with DMF (3 × 10 mL) and DCM (3 × 10 mL) to remove all unreacted reagents.

  • System Validation: Perform the Kaiser Test (Protocol 3). If the test is negative, proceed to Protocol 2. If positive, repeat steps 2-4 using HATU/DIEA for a 1-hour double coupling[2].

Protocol 2: Global Amine Capping

Causality: Capping irreversibly acetylates any trace unreacted amines, preventing the formation of non-cleavable deletion peptides that consume reagents and cause steric crowding[5][6].

  • Cocktail Preparation: Prepare a fresh capping solution consisting of 10% Acetic Anhydride (Ac2O) and 5% DIEA in DMF (v/v)[8].

  • Acetylation: Add 10 mL of the capping cocktail to the washed resin. Agitate for 30 minutes at room temperature.

  • Washing: Drain the vessel and wash the resin strictly with DMF (5 × 10 mL) and DCM (3 × 10 mL) to purge all residual acetic anhydride.

  • System Validation: Perform a final Kaiser Test. The result must be completely yellow. A blue result indicates degraded capping reagents; remake the cocktail and repeat.

Protocol 3: Self-Validating Kaiser Test

Causality: The Kaiser test detects primary amines via the reaction of ninhydrin, producing a deep blue chromophore (Ruhemann's purple). Running parallel controls ensures false positives/negatives are eliminated[4].

  • Control Setup: Isolate 10–20 beads of unreacted base resin in Tube A (Positive Control). Prepare an empty Tube B (Negative Control).

  • Sample Setup: Isolate 10–20 beads of your coupled/capped resin in Tube C (Sample). Wash the sample beads with ethanol to remove trace DMF, which can interfere with the colorimetric readout.

  • Reagent Addition: Add 2 drops each of Solution A (50 mg/mL ninhydrin in ethanol), Solution B (1 g phenol in 0.25 mL ethanol), and Solution C (2% v/v of 1 mM KCN in pyridine) to all three tubes[4].

  • Development: Heat all tubes at 100°C for exactly 5 minutes.

  • Validation & Interpretation:

    • Tube A (Positive Control) must turn deep blue/purple.

    • Tube B (Negative Control) must remain pale yellow.

    • If controls pass, evaluate Tube C: Yellow indicates complete coupling/capping; Blue indicates free primary amines remain.

References[2] Title: Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker | Source: BenchChem | URL:Verify Source[4] Title: Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) | Source: BenchChem | URL:Verify Source[1] Title: Peptide Purity & Yield Optimizing in SPPS | Source: Gyros Protein Technologies | URL:Verify Source[7] Title: Total wash elimination for solid phase peptide synthesis | Source: PMC - NIH | URL:Verify Source[3] Title: A Practical Peptide Synthesis Workflow Using Amino-Li-Resin | Source: Digital CSIC | URL:Verify Source[8] Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory | Source: UC Irvine | URL:Verify Source[6] Title: User Bulletin No. 35 Model 431A Peptide Synthesizer | Source: Thermo Fisher Scientific | URL:Verify Source[5] Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry | Source: Peptide.com | URL:Verify Source

Sources

Optimization

Improving final cleavage yield from 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid resin

Technical Support Center: Troubleshooting Cleavage Yields from Fmoc-AM Resin Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. This guide is specifically engineered for researchers experiencing...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Cleavage Yields from Fmoc-AM Resin

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. This guide is specifically engineered for researchers experiencing catastrophic yield drops or complete cleavage failures when utilizing 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid resin (commonly referred to as the Fmoc-AM linker or Aminomethylphenoxyacetic acid resin).

Core Diagnostic: The "AM vs. Rink Amide" Trap

The most frequent cause of a 0% final cleavage yield from this resin is a fundamental misunderstanding of the linker's acid lability. Because this resin is used in Fmoc-based SPPS to generate C-terminal peptide amides, it is frequently confused with the Rink Amide linker (4-[(2,4-dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid).

The Mechanistic Causality: The AM linker lacks the two electron-donating methoxy groups present on the Rink Amide phenyl ring[1]. During acidolysis, these methoxy groups are strictly required to stabilize the resulting carbocation intermediate. Without them, the benzylamine C-N bond connecting your peptide to the resin is completely stable to standard 95% Trifluoroacetic acid (TFA)[2].

Attempting to cleave a peptide from the AM linker using standard TFA cocktails will successfully remove side-chain protecting groups but will leave the fully deprotected peptide covalently anchored to the solid support. To release the peptide amide from the AM linker, much stronger acids such as Trifluoromethanesulfonic acid (TFMSA) or anhydrous Hydrogen Fluoride (HF) must be employed[3].

Frequently Asked Questions (FAQs)

Q1: I used 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours on my Fmoc-AM resin, but my LC-MS shows no peptide in the cleavage cocktail. Where is my peptide? A: Your peptide is still attached to the resin. The 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid linker is highly stable to TFA[2]. The 95% TFA cocktail successfully removed your side-chain protecting groups (like tBu, Trt, and Boc), but it cannot break the benzylamine bond of the AM linker[1]. You must either subject the resin to a TFMSA cleavage protocol (see Protocol A) or synthesize future batches on a Rink Amide AM resin if you prefer to use TFA.

Q2: Can I just heat the TFA or leave it overnight to force the cleavage from the AM linker? A: No. Prolonged exposure to TFA or heating will not sufficiently break the AM linker bond and will instead lead to severe peptide degradation, including side-chain alkylation (e.g., S-t-butylation of cysteine) and tryptophan oxidation[4]. The activation energy required to break the unsubstituted benzylamine bond necessitates a stronger acid (lower pKa) like TFMSA or HF.

Q3: If the AM linker requires TFMSA (which is typical for Boc chemistry), why does it come with an Fmoc protecting group? A: The Fmoc-AM linker is utilized in highly specialized Fmoc-SPPS strategies where the researcher wants the peptide to remain attached to the resin during TFA treatment. This orthogonal stability allows for the on-resin global deprotection of side chains, enabling subsequent on-resin modifications (e.g., cyclization, derivatization) before the final harsh cleavage with TFMSA[3].

Data Presentation: Linker Chemical Comparison

Understanding the structural differences between amide-yielding linkers dictates the correct cleavage strategy.

Linker TypeChemical / IUPAC NameMethoxy GroupsAcid LabilityRequired Cleavage ReagentFinal Product
AM Linker 2-[4-(aminomethyl)phenoxy]acetic acidNoneLowTFMSA or HFPeptide Amide
Rink Amide 4-[(2,4-dimethoxyphenyl)(amino)methyl]phenoxyacetic acidTwo (2,4)High90-95% TFAPeptide Amide
MBHA 4-methylbenzhydrylamineNoneLowTFMSA or HFPeptide Amide

Experimental Protocols

To recover your peptide currently stuck on the Fmoc-AM resin, you must use a TFMSA cleavage protocol. If you wish to avoid TFMSA in the future, Protocol B outlines the standard TFA method for the alternative Rink Amide resin.

Protocol A: TFMSA Cleavage of AM Resin (Recovery Protocol)

Caution: TFMSA is a highly corrosive strong acid. Perform all steps in a fume hood using appropriate PPE. Do not use glass frits; use a PTFE/Teflon apparatus.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) and dry completely under a vacuum.

  • Scavenger Addition: Place the dry resin (e.g., 100 mg) in a round-bottom flask equipped with a magnetic stir bar. Add 300 µL of Thioanisole and 150 µL of 1,2-Ethanedithiol (EDT). Stir for 10 minutes to allow the resin to swell and the scavengers to penetrate[5]. Self-Validation: The resin bed should visibly expand, ensuring scavengers are localized near the cleavage sites to prevent alkylation.

  • TFA Addition: Chill the flask in an ice bath (0°C). Slowly add 2.0 mL of neat TFA and stir for 10 minutes.

  • TFMSA Cleavage: While maintaining the ice bath, dropwise add 200 µL of TFMSA. The mixture will turn dark immediately, validating that the strong acidolysis is occurring. Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 60–90 minutes[5].

  • Precipitation: Filter the resin and collect the highly acidic filtrate. Dropwise add the filtrate into 25 mL of ice-cold diethyl ether to precipitate the crude peptide amide.

  • Isolation: Centrifuge at 3000 x g for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the pellet under a gentle stream of nitrogen.

Protocol B: Standard TFA Cleavage (For Rink Amide Resin)

Use this protocol only if you switch your solid support to Rink Amide AM resin for future syntheses.

  • Cleavage Cocktail Preparation: Prepare Reagent K or a standard cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H2O.

  • Cleavage: Add 2 mL of the cocktail per 100 mg of dry resin. Agitate gently at room temperature for 2 hours.

  • Precipitation: Filter the resin, collect the filtrate, and precipitate the peptide in ice-cold diethyl ether.

Cleavage Troubleshooting Logic

TroubleshootingWorkflow Start Symptom: 0% Cleavage Yield from 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid resin CheckAcid Which cleavage acid was used? Start->CheckAcid TFA 95% TFA Cocktail CheckAcid->TFA TFMSA TFMSA or HF Cocktail CheckAcid->TFMSA TFADiag Diagnostic: AM linker lacks dimethoxy groups. It is completely stable to TFA. TFA->TFADiag TFMSADiag Diagnostic: Check scavenger ratio or investigate on-resin aggregation. TFMSA->TFMSADiag Sol1 Solution A: Recover peptide using TFMSA/Thioanisole TFADiag->Sol1 Sol2 Solution B: For future syntheses, switch to Rink Amide Resin TFADiag->Sol2 Opt Optimize coupling with pseudoprolines or heat (Microwave SPPS) TFMSADiag->Opt

Decision tree for troubleshooting low cleavage yields from Fmoc-AM resin based on acid selection.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid Acidolysis

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting the acidolysis of 2-[4-[(Fmoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting the acidolysis of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (commonly known as the Fmoc-AM linker or Fmoc-aminomethylphenoxyacetic acid).

While this linker provides a robust anchor for peptide synthesis, its cleavage presents distinct chemical challenges. This guide synthesizes mechanistic theory with field-proven protocols to help you eliminate deleterious side reactions and maximize crude peptide purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing +164 Da and +56 Da mass shifts in my LC-MS after cleavage?

A: Unquenched Carbocation Alkylation. During acidolysis with Trifluoroacetic Acid (TFA), the bond between your synthesized peptide and the 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid linker is severed. This cleavage fundamentally relies on the generation of a highly reactive 4-(carboxymethoxy)benzyl carbocation (yielding a +164 Da adduct if it reacts) and tert-butyl cations (+56 Da) from side-chain protecting groups.

If these electrophilic species are not immediately quenched by scavengers, they will seek out the nearest nucleophiles—typically the electron-rich side chains of Tryptophan (Trp), Cysteine (Cys), Methionine (Met), and Tyrosine (Tyr) . This results in irreversible covalent alkylation.

Q2: Water and standard scavengers aren't working. How do I rationally select a cleavage cocktail?

A: Apply Hard-Soft Acid-Base (HSAB) Theory to your scavenger selection. Water is a weak, "hard" nucleophile and is kinetically too slow to trap the stable benzyl carbocations generated by the AM linker. You must formulate a cocktail that utilizes both hydride donors and "soft" nucleophiles:

  • Triisopropylsilane (TIS): Acts as a powerful hydride donor. It rapidly reduces the benzyl carbocation to an unreactive toluene derivative, permanently neutralizing the threat.

  • 1,2-Ethanedithiol (EDT): A highly polarizable "soft" nucleophile. It is the premier choice for trapping tert-butyl cations and preventing the oxidative degradation of Met and Cys.

  • Phenol: Acts as an aromatic sink, competitively reacting with carbocations to protect the phenolic ring of Tyrosine and the indole ring of Tryptophan.

For complex sequences, we recommend Reagent K (), which provides a comprehensive thermodynamic and kinetic defense against these cations.

Q3: My Tryptophan residues are still degrading. Is there a synthetic workaround?

A: Utilize orthogonal steric shielding via Fmoc-Trp(Boc)-OH. Tryptophan is exceptionally vulnerable during acidolysis, not only to linker alkylation but also to sulfonation from the cleavage of Arginine protecting groups (e.g., Pbf, Pmc). By incorporating Fmoc-Trp(Boc)-OH during synthesis, the tert-butyloxycarbonyl (Boc) group sterically shields the nucleophilic indole nitrogen. Because the Boc group is cleaved after the initial surge of linker carbocations is generated and scavenged, it provides a crucial kinetic window that protects the residue from modification ().

Part 2: Quantitative Scavenger Selection

To minimize side reactions, select the cleavage cocktail that directly corresponds to the amino acid profile of your specific peptide sequence.

Cleavage CocktailComposition (v/v)Target Sequence ProfileMechanistic Action
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Peptides with multiple Trp, Met, Cys, Tyr, and Arg.Phenol protects Tyr/Trp; EDT traps t-butyl cations; Thioanisole accelerates cleavage and prevents Met oxidation.
Reagent B TFA / TIS / H₂O (95 : 2.5 : 2.5)Standard sequences lacking Cys and Met.TIS acts as a strong hydride donor to rapidly quench benzyl carbocations without the odor of thiols.
Modified Reagent B TFA / TIS / EDT / H₂O (92.5 : 2.5 : 2.5 : 2.5)Peptides containing Cys/Met where Reagent K is too harsh.Combines the hydride donation of TIS with the soft nucleophilicity of EDT to protect sulfur-containing residues.

Part 3: Mechanistic & Workflow Visualizations

Mechanism Resin Peptidyl-Resin (AM Linker) TFA TFA Acidolysis Resin->TFA Peptide Free Peptide (Product) TFA->Peptide Cleavage Cation Benzyl Carbocation (Reactive Electrophile) TFA->Cation Linker Release Alkylation Alkylation of Trp/Cys/Met (Side Reaction) Cation->Alkylation No Scavengers Quenched Quenched Linker (Stable Byproduct) Cation->Quenched + TIS / EDT

Fig 1: Mechanism of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid acidolysis and carbocation scavenging.

Workflow Step1 1. Resin Preparation Wash with DCM/MeOH & Dry under vacuum Step2 2. Cocktail Formulation Mix TFA, TIS, EDT, H2O & Chill to 0°C Step1->Step2 Step3 3. Acidolysis Reaction Add to resin, agitate 2-3 hrs at Room Temp Step2->Step3 Step4 4. Precipitation Filter resin, precipitate in cold diethyl ether Step3->Step4 Step5 5. Self-Validation Analyze via RP-HPLC & LC-MS for +164 Da shifts Step4->Step5

Fig 2: Step-by-step optimized acidolysis workflow for minimizing cleavage side reactions.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, do not commit your entire resin batch to cleavage without empirical validation. Follow this self-validating methodology:

Step 1: Resin Preparation

  • Action: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) and Methanol (MeOH) (3x alternating). Dry completely under a high vacuum for at least 2 hours.

  • Causality: Residual Dimethylformamide (DMF) from synthesis is basic and will neutralize the TFA, leading to sluggish, incomplete cleavage and prolonged exposure to side reactions.

Step 2: Cocktail Formulation (Mini-Cleavage)

  • Action: Prepare 1 mL of the selected cleavage cocktail (e.g., Modified Reagent B) in a glass vial. Chill the mixture to 0°C in an ice bath.

  • Causality: Mixing TFA with water and scavengers is exothermic. Chilling the cocktail prevents thermal degradation of sensitive peptides upon initial contact.

Step 3: Acidolysis

  • Action: Add the chilled cocktail to 10 mg of dry resin. Seal and gently agitate at room temperature for 2 hours.

  • Causality: Gentle agitation ensures uniform diffusion of the acid into the porous polystyrene matrix, preventing localized concentration gradients that cause incomplete cleavage.

Step 4: Precipitation and Isolation

  • Action: Filter the resin and collect the cleavage solution. Add the solution dropwise to 10 mL of ice-cold diethyl ether. Centrifuge at 3000 x g for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Causality: Cold ether selectively precipitates the polar peptide while keeping the highly lipophilic scavengers (TIS, EDT, Phenol) and quenched protecting groups in solution, effectively halting all chemical reactions.

Step 5: System Validation (Critical Checkpoint)

  • Action: Dissolve the mini-cleavage pellet in a water/acetonitrile mixture and analyze via LC-MS.

  • Validation Logic:

    • Pass: A single major peak at the theoretical mass. Proceed to bulk cleavage.

    • Fail: Presence of +164 Da (linker alkylation) or +16 Da (oxidation). If observed, increase the TIS/EDT ratio by 2.5% and repeat the mini-cleavage before processing the bulk resin.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. Source: NIH PubMed. URL:[Link]

Optimization

Technical Support Center: Optimizing Resin Swelling for 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid Linkers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid linker (commonly known as the Fmo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid linker (commonly known as the Fmoc-AM linker) in Solid-Phase Peptide Synthesis (SPPS). Proper resin swelling is the foundational step that dictates the success of all subsequent deprotection and coupling reactions. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies to ensure optimal linker accessibility.

Section 1: The Mechanistic Importance of Resin Swelling

Q: Why is optimizing swelling conditions critical for the 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid linker? A: The 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid linker is covalently attached to a polymer matrix (typically polystyrene or PEG). In its dry state, the polymer chains are collapsed, sterically hiding the Fmoc-protected amine. Swelling solvates the polymer chains, expanding the matrix and maximizing the internal surface area. Because this specific linker lacks the electron-donating methoxy groups found in Rink Amide linkers, its microenvironment is inherently more hydrophobic. Proper swelling ensures that the Fmoc group is fully accessible to piperidine during the initial deprotection step, preventing low initial loading and truncated sequences ().

Q: How do solvent choices affect the swelling capacity and subsequent coupling efficiency? A: The causality lies in the thermodynamic interaction between the solvent and the resin core. For polystyrene (PS)-based resins, Dichloromethane (DCM) provides the highest swelling volume because its Hildebrand solubility parameter closely matches that of the non-polar PS matrix. However, N,N-Dimethylformamide (DMF) is highly polar and superior for solubilizing Fmoc-amino acids and disrupting inter-chain hydrogen bonds during peptide elongation. Therefore, a strategic solvent transition—swelling in DCM followed by an exchange to DMF—often yields the highest coupling efficiency ().

Section 2: Step-by-Step Methodologies & Protocols

Protocol 1: Standard Resin Swelling and Validation Workflow

This self-validating protocol ensures complete solvation of the linker prior to the first Fmoc deprotection.

  • Weighing: Weigh 100-250 mg of the functionalized resin (depending on the loading capacity to achieve a 0.1 mmol synthesis scale) and place it into a fritted reaction vessel[1].

  • Primary Swelling: Add 5-10 mL of anhydrous DCM to the dry resin[1].

  • Agitation: Gently agitate using nitrogen bubbling or a mechanical rocker for 30-60 minutes at room temperature[1].

    • Causality: Gentle agitation prevents mechanical shearing of the fragile resin beads while ensuring uniform solvent penetration into the polymer core.

  • Solvent Exchange: Drain the DCM using a vacuum manifold. Immediately add 5 mL of DMF and agitate for 5 minutes. Repeat this DMF wash 3 times.

  • Validation: Visually inspect the resin. It should appear translucent and free-flowing. Proceed immediately to Fmoc deprotection (20% piperidine in DMF)[1].

Protocol 2: Troubleshooting Poor Swelling (Solvent Exchange Method)

Use this protocol if the resin appears clumped or if the initial Fmoc deprotection yield is unexpectedly low.

  • Drain: Remove the current solvent completely via vacuum manifold.

  • Chaotropic Wash: Add a 1:1 mixture of DCM and N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is more effective than DMF at breaking stubborn inter-chain hydrogen bonds and solvating difficult, aggregating sequences[1].

  • Thermal Agitation: Agitate the vessel at a slightly elevated temperature (e.g., 40°C) for 20 minutes.

  • Rinse: Drain and wash thoroughly with DMF (5 x 5 mL) to prepare for the addition of coupling reagents.

Section 3: Quantitative Data & Solvent Comparison

Effective peptide synthesis relies on the appropriate selection of reagents. The following table summarizes the swelling characteristics of common SPPS solvents for polystyrene-based resins functionalized with the 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid linker[1].

SolventDielectric Constant (ε)Typical Swelling Volume (mL/g for PS)Primary Function in SPPS Workflow
Dichloromethane (DCM) 8.94.0 - 6.0Optimal initial swelling; loading the first amino acid.
N,N-Dimethylformamide (DMF) 36.72.5 - 3.5Standard solvent for deprotection and coupling.
N-Methyl-2-pyrrolidone (NMP) 32.23.0 - 4.0Alternative to DMF; superior for difficult sequences.
Methanol (MeOH) 32.7< 1.0 (Shrinks)Resin shrinking for washing or long-term storage.

Section 4: Troubleshooting Guide (FAQ)

Q: What should I do if the resin clumps during the initial swelling phase? A: Clumping indicates incomplete solvation, often due to moisture contamination or an incompatible solvent-resin pairing. Drain the solvent, wash the resin once with a non-polar solvent like DCM to break the hydrophobic interactions, and then re-swell in a 1:1 DCM/DMF mixture. Ensure all solvents used are strictly anhydrous.

Q: How do I verify that the 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid linker is fully accessible after swelling? A: The most reliable, self-validating method is to perform the initial Fmoc deprotection (using 20% piperidine in DMF) and quantify the released dibenzofulvene-piperidine adduct via UV-Vis spectroscopy at 301 nm. If the calculated loading matches the manufacturer's specified loading capacity, the linker was fully accessible[2].

Section 5: Visualizing the Workflow

G start Weigh Resin with Fmoc-AM Linker solvent_choice Select Swelling Solvent (DCM, DMF, or NMP) start->solvent_choice swell Agitate 30-60 min at Room Temp solvent_choice->swell check Visual Inspection: Is resin fully swollen? swell->check success Proceed to Fmoc Deprotection check->success Yes fail Troubleshoot: Solvent Exchange (NMP) check->fail No fail->solvent_choice Re-evaluate

Logical workflow for optimizing resin swelling and troubleshooting solvent compatibility.

References

Sources

Troubleshooting

Overcoming solubility issues when preparing 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid solutions

Topic Focus: Overcoming Solubility Issues with 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (Fmoc-AM-OH Linker) Welcome to the Advanced SPPS Troubleshooting Center. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic Focus: Overcoming Solubility Issues with 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (Fmoc-AM-OH Linker)

Welcome to the Advanced SPPS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we analyze the chemical causality behind linker aggregation and provide field-proven, self-validating methodologies to ensure your peptide amide syntheses succeed without yield-destroying precipitation events.

Mechanistic Insights: Why Does Fmoc-AM-OH Resist Solvation?

The Fmoc-AM-OH linker is critical for generating C-terminal peptide amides. However, its chemical structure—comprising a bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, a rigid phenoxy ring, and a highly polar carboxylic acid—makes it highly amphiphilic. In solution, the carbamate (NH) and carboxylic acid (COOH) groups engage in strong intermolecular hydrogen bonding, forming stable dimers and crystalline aggregates. If your solvent environment lacks the specific polarity required to disrupt these non-covalent interactions, the linker will crash out of solution, leading to disastrously low coupling efficiencies.

Frequently Asked Questions (Troubleshooting)

Q: I weighed out the Fmoc-AM-OH linker and added it to pure DCM, but it formed a thick white suspension. Why? A: Dichloromethane (DCM) is a non-polar, halogenated solvent. While it is excellent for swelling polystyrene-based resins, it lacks the hydrogen-bond accepting capability required to break apart Fmoc-AM-OH dimers. To resolve this, you must introduce a polar aprotic solvent. Standard field practice dictates using a 1:1 (v/v) mixture of DMF and DCM 1. The DMF disrupts the hydrogen bonding, allowing the linker to solvate, while the DCM maintains optimal resin swelling dynamics.

Q: Even in DMF:DCM (1:1), my linker solution remains slightly cloudy. Can I just add the DIC (diisopropylcarbodiimide) and proceed? A: Absolutely not. If you add the carbodiimide before the linker is fully dissolved, you risk premature activation. The undissolved linker will slowly convert into a highly reactive O-acylisourea intermediate. Because the linker is not fully in solution to react with the resin amines, this intermediate will undergo an irreversible, intramolecular rearrangement into an inactive, highly insoluble N-acylurea, permanently ruining your coupling step. Instead, add your coupling additive—such as HOBt or OxymaPure—before the DIC 2. These additives act as weak acids and hydrogen-bond acceptors, breaking down the remaining linker aggregates. Only add DIC once the solution is completely transparent.

Q: I am working with a particularly stubborn, highly crystalline batch of Fmoc-AM-OH. What are my advanced options? A: If the DMF/DCM/HOBt triad fails, apply gentle heating (up to 40°C) and brief sonication (5–10 minutes). The thermal and acoustic energy overcomes the lattice energy of the crystalline aggregates. If precipitation persists upon cooling, switch your primary solvent from DMF to NMP (N-Methyl-2-pyrrolidone). NMP has a higher dipole moment and superior solvating power for aggregating peptide components.

Comparative Solvation Data

To assist in your experimental design, the following table summarizes the causal relationship between solvent/additive choices and Fmoc-AM-OH solubility at a standard 0.15 M coupling concentration.

Solvent SystemAdditiveTemp (°C)Solubility StatusMechanistic Observation
100% DCM None25❌ Poor (Precipitates)Lack of polarity fails to disrupt H-bonds.
100% DMF None25⚠️ Moderate (Cloudy)Polar aprotic nature helps, but dimers persist.
DMF:DCM (1:1) HOBt (2 eq)25✅ Excellent (Clear)Additive disrupts dimers; optimal solvation.
100% NMP OxymaPure25✅ Excellent (Clear)Superior polarity for highly crystalline batches.
DMF:DCM (1:1) DIC (Added first)25❌ Poor (Precipitates)Premature activation forms insoluble N-acylurea.
Optimized & Self-Validating Protocol

This methodology ensures complete solvation prior to activation. It is designed as a self-validating system : it incorporates visual checkpoints and chemical assays to guarantee that solubility issues do not silently compromise your synthesis 3.

Step 1: Reagent Preparation Weigh 2.0 equivalents of Fmoc-AM-OH and 2.0 equivalents of HOBt (or OxymaPure) relative to your resin's loading capacity into a clean, dry vial.

Step 2: Primary Solvation Add a 1:1 (v/v) mixture of DMF and DCM to achieve a final linker concentration of 0.1 M to 0.2 M.

Step 3: Visual Validation Checkpoint Stir the mixture vigorously at room temperature for 5 minutes.

  • If clear: Proceed to Step 4.

  • If cloudy: Apply brief sonication (5 mins) or warm gently in a 40°C water bath until the solution is optically clear. Causality: You must ensure zero particulate matter remains to prevent steric hindrance during the coupling phase.

Step 4: Controlled Activation Once the solution is completely clear, add 2.0 equivalents of DIPCDI (DIC). Stir for exactly 2 minutes. Causality: Adding DIC only after complete dissolution prevents the premature formation of insoluble intermediates.

Step 5: Coupling Transfer the activated solution to your pre-swelled resin (e.g., p-MBHA resin). Agitate via shaking or nitrogen bubbling for 40–60 minutes.

Step 6: Chemical Validation (Kaiser Test) Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min). Perform a Ninhydrin (Kaiser) test on a few resin beads.

  • Validation Success: A colorless/yellow bead indicates complete coupling, confirming your solvation strategy was successful.

  • Validation Failure: A blue bead indicates unreacted amines, meaning linker aggregation likely occurred inside the resin matrix. Re-couple using NMP as the solvent.

Troubleshooting Workflow Visualization

Follow this logical decision tree if you encounter solubility issues during linker preparation.

G Start Prepare Fmoc-AM-OH Solution Solvent Which solvent are you using? Start->Solvent DCM Pure DCM Solvent->DCM DCM DMF DMF or DMF:DCM Solvent->DMF DMF / DMF:DCM ChangeSolvent Switch to DMF:DCM (1:1) or pure DMF DCM->ChangeSolvent Cloudy Is the solution still cloudy? ChangeSolvent->Cloudy DMF->Cloudy Additives Add HOBt/Oxyma first. Apply 40°C heat & sonicate. Cloudy->Additives Yes Activate Add DIC (Carbodiimide) Proceed to Coupling Cloudy->Activate No Clear Solution is clear? Additives->Clear NMP Switch to NMP or reduce concentration Clear->NMP No Clear->Activate Yes NMP->Activate Once clear

Figure 1: Decision tree for troubleshooting Fmoc-AM-OH linker solubility during SPPS.

References
  • Title: EP2792684A1 - Compounds useful in the treatment and/or care of the skin and their cosmetic or pharmaceutical compositions Source: Google Patents URL
  • Title: WO2021110609A1 - Peptides for the treatment of cancer and/or metastasis Source: Google Patents URL
  • Source: PMC (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid versus Rink amide linker for peptide amides

An in-depth technical comparison of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (commonly known as the Fmoc-AM linker) and the Rink Amide Linker reveals a masterclass in physical organic chemistry applied to Solid-Phase...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (commonly known as the Fmoc-AM linker) and the Rink Amide Linker reveals a masterclass in physical organic chemistry applied to Solid-Phase Peptide Synthesis (SPPS). While both linkers ultimately yield C-terminal peptide amides, their structural differences dictate vastly different acid labilities, dictating their roles in orthogonal synthetic strategies.

This guide provides a mechanistic breakdown, quantitative performance data, and self-validating experimental protocols to help researchers select the optimal linker for their specific drug development or chemical biology workflows.

Chemical Anatomy & Mechanistic Causality

To understand why these two linkers behave differently, we must examine the stability of the carbocation intermediate formed during acidolytic cleavage. The cleavage of a peptide amide from a resin support requires the breaking of a robust carbon-nitrogen (C-N) bond, which is inherently more difficult to cleave than a carbon-oxygen (C-O) ester bond.

The Rink Amide Linker: Dimethoxy-Stabilized Acidolysis The Rink Amide linker (4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetic acid) is the industry standard for routine Fmoc SPPS[1]. Its defining structural feature is the presence of two electron-donating methoxy (-OCH₃) groups on the auxiliary phenyl ring.

  • The Causality: When exposed to 95% Trifluoroacetic acid (TFA), the protonation of the amide nitrogen leads to the expulsion of the peptide amide. The resulting dimethoxybenzhydryl carbocation is massively stabilized by resonance from the ortho and para methoxy groups[2]. This lowers the activation energy, allowing rapid cleavage under standard TFA conditions.

The Fmoc-AM Linker: Unstabilized Orthogonality The Fmoc-AM linker (2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid) is a simpler p-alkoxybenzylamine derivative[3]. It lacks the secondary phenyl ring and the critical methoxy groups found in the Rink system.

  • The Causality: Without the electron-donating methoxy groups, acidolysis would result in a primary p-alkoxybenzyl cation. Because the C-N amide bond is highly stable, the stabilization provided by a single p-alkoxy group is insufficient to drive cleavage in TFA[4]. Consequently, the Fmoc-AM linker is completely stable to 95% TFA. Cleaving the peptide amide from this linker requires the extreme acidity of liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

Mechanism Rink Rink Amide Linker (Dimethoxy-stabilized) Acid1 95% TFA Rink->Acid1 AM Fmoc-AM Linker (Unstabilized) AM->Acid1 Stable Acid2 Liquid HF AM->Acid2 Cation1 Stable Carbocation (Resonance via -OCH3) Acid1->Cation1 Cation2 Unstable Carbocation (High Activation Energy) Acid2->Cation2 Result1 Rapid Amide Release Cation1->Result1 Result2 Amide Release Cation2->Result2

Fig 1: Carbocation stabilization dictates the acid-lability of peptide amide linkers.

Quantitative Performance Comparison

The distinct acid labilities of these linkers translate directly into their practical applications in the laboratory.

ParameterRink Amide LinkerFmoc-AM Linker (2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid)
CAS Number 145069-56-3[1]721939-61-3[5]
Acid Lability High (Cleaves in 95% TFA)Very Low (Stable in 95% TFA)[4]
Cleavage Reagent 95% TFA / ScavengersLiquid HF or TFMSA
Steric Hindrance Moderate (Bulky dimethoxybenzhydryl group)Low (Primary aminomethyl group)
First AA Loading Yield ~85 - 95% (Sequence dependent)>99% (Highly accessible amine)
Primary Application Routine high-throughput Fmoc SPPSOn-resin late-stage functionalization; Boc SPPS

Orthogonal Workflows in Practice

The TFA-stability of the Fmoc-AM linker is not a drawback; it is a powerful strategic feature. It enables orthogonal on-resin functionalization . Researchers can synthesize a peptide using standard Fmoc chemistry, treat the resin with 95% TFA to remove all side-chain protecting groups (such as Trt, Boc, or tBu), and keep the fully deprotected peptide covalently anchored to the resin[4]. This allows for complex late-stage modifications—such as regioselective disulfide bond formation, macrolactamization, or fluorescent labeling—without the solubility issues associated with modifying free peptides in solution.

Workflow Start Aminomethyl (AM) Resin Rink Attach Rink Amide Linker (Dimethoxybenzhydryl) Start->Rink FmocAM Attach Fmoc-AM Linker (p-Alkoxybenzylamine) Start->FmocAM Elongate Fmoc SPPS Elongation Rink->Elongate FmocAM->Elongate TFA 95% TFA Treatment Elongate->TFA Product1 Free Peptide Amide (Cleaved from Resin) TFA->Product1 Rink Amide ResinBound Deprotected Peptide (Remains Resin-Bound) TFA->ResinBound Fmoc-AM LSF On-Resin Modification (e.g., Cyclization) ResinBound->LSF HF Liquid HF Cleavage LSF->HF Product2 Modified Peptide Amide (Cleaved from Resin) HF->Product2

Fig 2: Orthogonal SPPS workflows comparing Rink Amide and Fmoc-AM linker cleavage behaviors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in analytical checkpoints that validate the mechanistic principles described above.

Protocol A: High-Throughput Peptide Amide Synthesis (Rink Amide Linker)

Objective: Direct synthesis and global cleavage of a C-terminal peptide amide.

  • Linker Attachment: Swell Aminomethyl (AM) polystyrene resin in DMF. Couple Rink Amide Linker (3 eq) using HBTU/DIPEA for 1 hour.

  • Elongation: Remove the Fmoc group with 20% piperidine in DMF. Perform standard iterative Fmoc SPPS to build the peptide sequence.

  • Global Cleavage: Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.

    • Self-Validation Checkpoint: Observe the cleavage reaction. The resin and solution will rapidly turn a deep red/orange color. This visual cue confirms the successful generation of the highly stabilized dimethoxybenzhydryl carbocation, validating that linker acidolysis is actively occurring[2].

  • Recovery: Filter the resin, concentrate the TFA filtrate under a nitrogen stream, and precipitate the free peptide amide in ice-cold diethyl ether.

Protocol B: On-Resin Late-Stage Functionalization (Fmoc-AM Linker)

Objective: Synthesize a sequence, deprotect side chains on-resin, perform cyclization, and finally cleave.

  • Linker Attachment: Swell AM resin in DMF. Couple 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (3 eq) using HBTU/DIPEA.

  • Elongation: Perform standard Fmoc SPPS. Note that the unhindered nature of the AM linker ensures near-quantitative loading of the first amino acid.

  • Side-Chain Deprotection (The Divergence Point): Treat the resin with 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours. Wash the resin thoroughly with DCM and DMF.

    • Self-Validation Checkpoint: Collect the TFA filtrate and analyze it via LC-MS. Because the Fmoc-AM linker lacks dimethoxy stabilization, the C-N bond withstands the TFA. The absence of peptide mass in the filtrate analytically validates that the linker is intact and the fully deprotected peptide remains covalently bound to the resin[4].

  • On-Resin Modification: Perform the desired chemistry on the resin-bound, unprotected peptide (e.g., disulfide oxidation using N-chlorosuccinimide or ambient air in aqueous buffer).

  • Final Cleavage: Transfer the modified peptide-resin to a specialized Teflon apparatus. Treat with anhydrous liquid HF containing 5% anisole (as a carbocation scavenger) at 0°C for 1 hour.

  • Recovery: Evaporate the HF under vacuum, wash the resin with cold ether to remove anisole, and extract the final modified peptide amide using 10% aqueous acetic acid. Lyophilize the extract.

References

  • Chemical Reviews: Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ACS Publications.

  • Rink Amide Linker - Product Specifications and Applications. Sriramchem.

  • Fmoc SPPS Linkers: Technical Article. Sigma-Aldrich.

  • 721939-61-3 | 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid. BLD Pharm.

  • Synthesis of Peptides on Solid Support (Volume E22). Thieme Connect.

Sources

Comparative

Comparative Guide: 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (AM Linker) vs. Wang Resin in Solid-Phase Peptide Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, cleavage yield optimization, and objective performance comparison.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, cleavage yield optimization, and objective performance comparison.

Introduction to Linker Chemistry in SPPS

In Solid-Phase Peptide Synthesis (SPPS), the linker acts as the critical bridge between the insoluble polymeric support and the growing peptide chain. The chemical structure of this linker dictates not only the C-terminal functionality of the final peptide but also the harshness of the conditions required to detach it[1].

This guide provides an objective, data-driven comparison between two fundamental linkers:

  • Wang Resin (4-alkoxybenzyl alcohol linker): The industry standard for synthesizing peptide acids via Fmoc chemistry[2].

  • 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (Fmoc-AM Linker): A specialized linker utilized to generate peptide amides, known for its extreme acid stability compared to highly activated alternatives[3].

Nomenclature Insight: It is crucial to distinguish the true AM Linker (which lacks methoxy groups) from the commercially ubiquitous "Rink Amide-AM Resin." The latter is a composite where a methoxylated Rink Amide linker is attached to an AM core resin[4]. This guide focuses on the strict chemical entity of the un-methoxylated AM linker.

Mechanistic Causality: Ester vs. Amide Bond Stability

The fundamental difference in cleavage yields and conditions between these two linkers stems from the electronic properties of their respective anchoring bonds.

Wang Resin: Acid-Labile Ester Linkage

The Wang linker features a 4-hydroxybenzyl alcohol moiety. The first amino acid is anchored via a benzyl ester bond [2]. Upon exposure to 95% Trifluoroacetic acid (TFA), the ester bond undergoes acidolysis. This cleavage is highly efficient because the resulting carbocation is stabilized by the electron-donating para-phenoxy oxygen[5]. Consequently, Wang resin yields C-terminal carboxylic acids with high efficiency under relatively mild acidic conditions[1].

Fmoc-AM Linker: Acid-Stable Amide Linkage

The structure of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid dictates that the first amino acid is coupled via a benzylamide bond . Unlike the Rink Amide linker—which contains two electron-donating methoxy groups to stabilize the transition state—the simple AM linker lacks these activating groups[5]. As a result, the benzylamide bond is highly resistant to standard TFA cleavage[4]. To break this bond and release the C-terminal peptide amide, researchers must employ significantly harsher conditions, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[6].

If subjected to 95% TFA, the AM linker acts as a stable, non-cleavable spacer, which is highly advantageous for on-resin biological assays or orthogonal side-chain deprotection workflows where premature peptide loss must be prevented.

Cleavage_Mechanism Acid Acidic Cleavage Reagent Wang_Ester Wang Benzyl Ester (Electron-Rich p-Oxygen) Acid->Wang_Ester AM_Amide AM Benzyl Amide (Lacks Methoxy Groups) Acid->AM_Amide Carbocation Stabilized Carbocation (TFA is sufficient) Wang_Ester->Carbocation 95% TFA No_Reaction Unstable Cation Pathway (Requires HF/TFMSA) AM_Amide->No_Reaction 95% TFA Product2 Peptide C-Terminal Amide AM_Amide->Product2 Anhydrous HF Product Peptide C-Terminal Acid Carbocation->Product Release

Mechanistic divergence in acidolytic cleavage between ester and amide solid supports.

Quantitative Comparison of Cleavage Parameters

To facilitate optimal resin selection, the following table synthesizes expected experimental yields and operational parameters. (Note: Rink Amide is included as a benchmark for TFA-labile amide synthesis).

ParameterWang ResinFmoc-AM LinkerRink Amide Linker (Benchmark)
Chemical Structure 4-alkoxybenzyl alcohol4-(aminomethyl)phenoxyacetic acid4-(2',4'-dimethoxy...)-phenoxyacetic acid
C-Terminal Product Carboxylic Acid (-COOH)Amide (-CONH2)Amide (-CONH2)
Primary Cleavage Reagent 95% TFAAnhydrous HF or TFMSA95% TFA
Cleavage Time & Temp 1.5 - 2 hours at 25°C1 hour at 0°C1.5 - 2 hours at 25°C
Typical Cleavage Yield 80% - 95%[1]70% - 85% (with HF)85% - 95%[1]
TFA Lability HighVery Low (Stable)High
Primary Application Standard peptide acidsOn-resin assays / Boc SPPSStandard peptide amides

Experimental Workflows & Self-Validating Protocols

The following protocols detail the optimized cleavage methodologies for both linkers. Each workflow is designed as a self-validating system, incorporating mechanistic causality and analytical verification.

Protocol A: TFA Cleavage of Wang Resin (Peptide Acids)

Causality: The use of carbocation scavengers is mandatory. As the Wang ester bond breaks, highly reactive benzyl cations are generated. Without scavengers, these cations will irreversibly alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, Cysteine)[2].

  • Resin Preparation: Wash the fully synthesized peptide-resin with Dichloromethane (DCM) and dry under vacuum. Reasoning: DCM swells the polystyrene matrix, maximizing the accessibility of the cleavage reagent to the linker sites.

  • Cocktail Formulation: Prepare "Reagent K" or a standard cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% HPLC-grade H₂O[7].

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently at room temperature for 1.5 to 2 hours[7].

  • Filtration & Precipitation: Filter the resin through a sintered glass funnel. Concentrate the TFA filtrate under a gentle stream of nitrogen to ~20% of its original volume. Add 8-10 volumes of ice-cold diethyl ether to precipitate the crude peptide[7].

  • Validation Check: Centrifuge the precipitate, wash twice with cold ether, and lyophilize. Analyze the crude powder via RP-HPLC and ESI-MS. A single major peak matching the theoretical molecular weight confirms successful cleavage and adequate scavenging.

Protocol B: Anhydrous HF Cleavage of AM Linker (Peptide Amides)

Causality: Because the un-methoxylated benzylamide bond of the AM linker cannot be cleaved by TFA, anhydrous HF is required to provide the extreme acidity necessary to protonate the amide and force dissociation[6],[8].

  • Resin Preparation: Transfer the dried peptide-resin into a specialized Teflon (Kel-F) HF cleavage vessel. Reasoning: HF dissolves standard laboratory glassware; specialized fluoropolymer vessels are strictly required.

  • Scavenger Addition: Add 10% (v/v) anisole or p-cresol to the resin. Reasoning: Anisole acts as a potent nucleophile to quench the highly reactive cations generated under extreme acidic conditions.

  • HF Condensation: Cool the reaction vessel in a dry ice/ethanol bath (-78°C). Condense anhydrous HF gas into the vessel (approximately 10 mL per gram of resin).

  • Cleavage Reaction: Warm the vessel to 0°C using an ice bath and stir for 45 to 60 minutes. Reasoning: Maintaining the reaction strictly at 0°C provides enough kinetic energy to cleave the stable AM linker while suppressing temperature-dependent side reactions like aspartimide formation.

  • Validation Check: Evaporate the HF under high vacuum. Extract the cleaved peptide with 10% aqueous acetic acid, filter away the spent resin, and lyophilize the extract. Verify the presence of the C-terminal amide via LC-MS (indicated by a -1 Da mass shift compared to the corresponding peptide acid).

SPPS_Workflow Start Solid Support (Polystyrene) Wang Wang Linker (Ester Bond) Start->Wang AM AM Linker (Amide Bond) Start->AM PeptideWang Peptide-Wang Resin (Fmoc SPPS) Wang->PeptideWang PeptideAM Peptide-AM Resin (Fmoc/Boc SPPS) AM->PeptideAM CleavageWang 95% TFA + Scavengers (1-2 hours) PeptideWang->CleavageWang CleavageAM Anhydrous HF or TFMSA (Harsh Conditions) PeptideAM->CleavageAM ProductWang Free Peptide Acid (High Yield: 80-95%) CleavageWang->ProductWang ProductAM Free Peptide Amide (Yield: 70-85%) CleavageAM->ProductAM

Workflow comparing the synthesis and cleavage pathways of Wang and AM linkers in SPPS.

Conclusion & Strategic Recommendations

When designing a synthetic strategy, the choice between the Wang resin and the Fmoc-AM linker must be dictated by the desired C-terminal functionality and the available cleavage infrastructure.

  • Select Wang Resin when synthesizing standard C-terminal carboxylic acids. Its high cleavage yield (80-95%) under mild TFA conditions makes it highly amenable to standard laboratory setups[2],[1].

  • Select the Fmoc-AM Linker (2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid) only if you possess the specialized infrastructure for HF cleavage, or if your experimental design requires a peptide to remain covalently tethered to the resin during harsh TFA-based orthogonal deprotections[3],[8]. For routine peptide amide synthesis using standard TFA cleavage, the methoxylated Rink Amide linker is the superior, modern alternative[5].

Sources

Validation

HPLC analysis protocols for peptides synthesized via 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid

Executive Summary In solid-phase peptide synthesis (SPPS), the choice of the C-terminal linker dictates not only the cleavage chemistry but also the downstream analytical impurity profile. While the Rink Amide linker is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In solid-phase peptide synthesis (SPPS), the choice of the C-terminal linker dictates not only the cleavage chemistry but also the downstream analytical impurity profile. While the Rink Amide linker is the industry standard for generating peptide amides, 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (commonly known as the Fmoc-AM linker , CAS: 721939-61-3) offers a powerful, orthogonal alternative.

As a Senior Application Scientist, I have structured this guide to objectively compare the Fmoc-AM linker against standard alternatives (Rink Amide and Wang linkers). By understanding the mechanistic causality behind linker stability, researchers can leverage the Fmoc-AM linker for complex on-resin modifications, followed by optimized cleavage and High-Performance Liquid Chromatography (HPLC) analytical workflows.

Mechanistic Causality: Why Choose the Fmoc-AM Linker?

The fundamental difference between the Fmoc-AM linker and the Rink Amide linker lies in carbocation chemistry.

The Rink Amide linker features two electron-donating methoxy groups on its benzyl ring. During acidolysis, these methoxy groups strongly stabilize the resulting carbocation via resonance, lowering the activation energy and permitting rapid cleavage with 95% Trifluoroacetic acid (TFA) [2].

Conversely, the Fmoc-AM linker lacks these methoxy groups . The intermediate carbocation is stabilized solely by a single para-phenoxy ether linkage, which is insufficient for TFA-mediated cleavage [1].

The Strategic Advantage: Because the AM linker is highly resistant to TFA, you can treat the peptide-resin with 95% TFA to globally remove all side-chain protecting groups (tBu, Boc, Trt) while the peptide remains covalently anchored to the solid support. This creates a fully deprotected, resin-bound peptide—an ideal self-validating system for on-resin cyclization, binding assays, or selective labeling. Final cleavage of the benzyl-amide bond to yield the free peptide amide requires the extreme acidity of Trifluoromethanesulfonic acid (TFMSA) or anhydrous Hydrogen Fluoride (HF) [3].

Workflow A Peptide Assembly via Fmoc-AM Linker B 95% TFA Treatment (Side-Chain Deprotection) A->B Removes tBu/Boc/Trt C Fully Deprotected Peptide (Resin-Bound) B->C AM Linker is TFA-Stable D On-Resin Modifications (e.g., Cyclization) C->D Optional Workflow E TFMSA/HF Cleavage (Linker Cleavage) C->E D->E F Crude Peptide Amide Ready for HPLC E->F Yields C-terminal Amide

Figure 1: Orthogonal SPPS workflow utilizing the TFA-stable Fmoc-AM linker.

Comparative Performance & HPLC Impurity Profiling

When analyzing the crude peptide via RP-HPLC, the impurity profile will fundamentally differ based on the linker used. Because the Fmoc-AM linker does not generate the highly reactive dimethoxybenzyl cation upon cleavage, you will not observe the characteristic late-eluting +151 Da alkylation adducts on Tryptophan or Cysteine that plague Rink Amide syntheses. However, the use of TFMSA introduces its own risks, such as Methionine oxidation (+16 Da), which will elute earlier than the target peak.

Table 1: Linker Comparison & Expected HPLC Impurity Profiles
FeatureFmoc-AM LinkerFmoc-Rink Amide LinkerFmoc-Wang Linker
CAS Number 721939-61-3145069-56-365306-64-1
C-Terminal Product AmideAmideCarboxylic Acid
Cleavage Reagent TFMSA or Anhydrous HF95% TFA95% TFA
Carbocation Stability Low (Requires strong acid)High (Dimethoxy-stabilized)Moderate (Benzyl-stabilized)
Primary HPLC Impurities Met-Oxidation (+16 Da), Tyr-Sulfonation (+80 Da)Trp/Cys Alkylation (+151 Da)Trt-Adducts, Premature Cleavage
Orthogonal Capability Yes (TFA-stable)No (TFA-labile)No (TFA-labile)

Experimental Methodologies

To ensure a self-validating system, the following protocols detail the TFMSA cleavage (avoiding the extreme toxicity of HF gas) and the subsequent HPLC sample preparation.

Protocol A: TFMSA Cleavage of Fmoc-AM Peptides

Caution: TFMSA is a highly corrosive strong acid. Perform all steps in a fume hood using appropriate PPE.

  • Resin Preparation: Wash the fully synthesized peptide-resin (0.1 mmol scale) with Dichloromethane (DCM) and dry thoroughly under vacuum.

  • Side-Chain Deprotection (Orthogonal Step): Treat the resin with a cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours. Filter and wash the resin with DCM. Note: The peptide remains covalently bound to the AM linker.

  • TFMSA Cocktail Preparation: In a glass vial, cool 1.0 mL of TFA and 100 µL of Thioanisole to 0°C in an ice bath. Slowly add 100 µL of TFMSA dropwise (the reaction is exothermic).

  • Linker Cleavage: Add the cooled TFMSA cocktail to the dried, side-chain-deprotected resin. Stir at room temperature for 1.5 to 2 hours.

  • Precipitation: Filter the resin. Drop the cleavage filtrate directly into 15 mL of ice-cold diethyl ether to precipitate the crude peptide amide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the peptide pellet twice with fresh cold ether, and dry under a gentle stream of nitrogen.

Protocol B: RP-HPLC Analysis Workflow

HPLC_Analysis S1 Ether Precipitation & Centrifugation S2 Dissolution in Mobile Phase A S1->S2 S3 RP-HPLC Injection (C18 Column) S2->S3 S4 Gradient Elution (0.1% TFA in H2O/MeCN) S3->S4 S5 UV (214/254 nm) & MS Detection S4->S5

Figure 2: Standardized RP-HPLC analytical workflow for TFMSA-cleaved peptide amides.

  • Sample Preparation: Dissolve 1.0 mg of the crude peptide pellet in 1.0 mL of Mobile Phase A (0.1% TFA in HPLC-grade water). Sonicate for 2 minutes to ensure complete dissolution, then filter through a 0.22 µm PTFE syringe filter to remove any residual micro-resin particles.

  • Column Selection: Utilize a high-resolution C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).

  • Gradient Elution: Execute the linear gradient detailed in Table 2.

  • Detection: Monitor absorbance at 214 nm (peptide backbone) and 254 nm (aromatic residues).

Table 2: Standard RP-HPLC Gradient Protocol
Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in MeCN)Flow Rate
0.095%5%1.0 mL/min
5.095%5%1.0 mL/min
35.035%65%1.0 mL/min
40.05%95%1.0 mL/min
45.095%5%1.0 mL/min

References

  • Gaehde, S. A., & Matsueda, G. R. (1981). Synthesis and comparative properties of two amide‐generating resin linkers for use in solid phase peptide synthesis. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb2D6ZjGTfiy5J3gvb-ZbMQcgtEEg5VY5ACM1U8kyT6KFDCyATbc-q-z-R75PgcXn0TKE_U1R8xcbK-O6-Oo_BwgxPmWvQJE6L9qyPdxXwfXOk1AJt-3KUKdEiijSsKXKeVFp7hT14yAO1BX0CgP7rrC6TjXhF1ydAvvFuEctPiwq57G-EIH7sQq5DCzVIkR2z47B0o0bSBQyF6C0V7JuwgpfkkafNe5zgSGzwkIdMBRzcwZYuzdBUPkkEVMKyCIlvaANc_GwLjRBPn_BwVsYMQxS1ixKjA3TC1s-3IirCZlI=]
  • Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSnVsvVJP5tEqRcGWwZewJbRUaXNuAY4xc2PVAvDkhb3ib0DWlhhNEJ5g8LRxzEaqVHsiVapHrPDC6MFwTicl6Z7HR-74iElGyZJVAV153jKDlxt9Nfr3_wDQGJmtAW3LGOZorUUGoNP7uhhd2o9tYgsL_cmGk2BtjAuQct54=]
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM2xMiqk084n4UgrcojWzuWcwbILrgXOVT7YAgZblAuN6Us8zs4UPCu8WiLUDsizjtj0mhOWvfdAqlwVBtHyXR0hlyooM5tmsseC_HA_7rtzLJiqvnWt-S_a36YC6chWFdqOzZSpQGLx2BXKzsmsIab9D8SgycrCy9LX5STN_lKUy4iHTUho25HnYNKYA2YOQYb5kXKRy5NU4G6bzB1SqmaL-ibzsVlDW3KIHqpRuXxEHBcgJ8PhAiOGAixPVcIex2JWbNSdD7mV4=]
Comparative

Mass spectrometry characterization of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid cleavage products

An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals. Executive Summary The 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid linker—commonly referred to a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals.

Executive Summary

The 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid linker—commonly referred to as the Fmoc-AMPA or Fmoc-AM linker—is a specialized handle used in Solid-Phase Peptide Synthesis (SPPS) to generate C-terminal peptide α -carboxamides. Unlike the ubiquitously used Rink Amide or PAL linkers, the AMPA linker lacks electron-donating methoxy groups on its aromatic ring. This structural difference fundamentally alters its cleavage kinetics, rendering it highly resistant to standard trifluoroacetic acid (TFA) cleavage[1].

As a Senior Application Scientist, I frequently see teams struggle with unexpected mass shifts during the MS characterization of AMPA-cleaved peptides. This guide objectively compares the Fmoc-AMPA linker against its alternatives, explains the causality behind its unique cleavage chemistry, and provides self-validating LC-MS/MS protocols for characterizing its cleavage products.

Mechanistic Grounding: Why Choose Fmoc-AMPA?

The selection of an SPPS linker dictates the entire downstream cleavage and analytical workflow. The Fmoc-AMPA linker is deliberately chosen over the Rink Amide linker when researchers require a highly acid-stable anchor [1].

The Causality of Experimental Choice: In complex peptide engineering, you often need to remove side-chain protecting groups (like Boc, tBu, or Trt) using 95% TFA without cleaving the peptide from the resin. Because the AMPA linker's benzylamine bond lacks the stabilizing effects of ortho/para methoxy groups, it easily survives prolonged exposure to 50–95% TFA[1]. This allows for on-resin global deprotection followed by on-resin modifications (e.g., macrocyclization or fluorophore conjugation).

To finally release the peptide amide from the AMPA resin, ultra-strong acids such as Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are required.

Cleavage Mechanism and Byproduct Formation

During TFMSA or HF cleavage, the benzylamine bond is severed. The desired product is the peptide α -carboxamide. However, the leaving group is the highly reactive AMPA carbenium ion ( C9​H9​O2+​ ). If the scavenger cocktail (e.g., thioanisole, ethanedithiol) is not perfectly optimized, this carbenium ion will alkylate electron-rich amino acid side chains (primarily Tryptophan, Cysteine, and Methionine), resulting in a characteristic +149 Da mass shift in the mass spectrometer.

Cleavage_Mechanism A Peptide-AMPA-Resin B Acid Cleavage (TFMSA or HF) A->B C Peptide α-Carboxamide [M+H]+ Target B->C Desired Cleavage D AMPA Carbenium Ion [C9H9O2]+ B->D Reactive Intermediate E Scavenger Adducts (Inert) D->E Efficient Scavenging F Alkylated Peptide [M+H+149]+ Byproduct D->F Poor Scavenging

Figure 1: Acid cleavage mechanism of Fmoc-AMPA and formation of the +149 Da alkylation byproduct.

Comparative Performance Matrix

To objectively evaluate the Fmoc-AMPA linker, we must compare its performance and MS fragmentation profile against the industry-standard alternatives: Rink Amide and PAL linkers.

Table 1: Objective Comparison of SPPS Amide Linkers

Linker TypeChemical Anchor StructureRequired Cleavage ReagentAcid StabilityPrimary MS Alkylation ByproductIdeal Use Case
Fmoc-AMPA AminomethylphenoxyTFMSA or HFHigh (Resists 95% TFA)+149 Da ( C9​H9​O2+​ )On-resin global deprotection & cyclization.
Fmoc-Rink Amide 2,4-Dimethoxybenzhydryl95% TFALow (Cleaves in 95% TFA)+239 Da / +251 Da variantsStandard Fmoc SPPS of peptide amides.
Fmoc-PAL 3,5-Dimethoxybenzyl90% TFALow +211 Da Synthesis of aggregation-prone peptides.

Table 2: Characteristic MS/MS Diagnostic Ions for AMPA Cleavage Products

Ion Typem/z Shift (Positive Mode)Structural AssignmentDiagnostic Significance
Target Peptide [M+H]+Cleaved peptide α -carboxamideConfirms successful TFMSA/HF cleavage.
Alkylated Peptide [M+H+149]+Peptide + AMPA carbenium ionIndicates insufficient scavenging during cleavage.
Fmoc Cation m/z 179.1Fluorenyl cationIndicates incomplete N-terminal deprotection.
Fulvene Adduct [M+H+178]+Peptide + DibenzofulveneIncomplete removal of Fmoc byproducts during washes.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Each critical step includes a built-in validation check to prevent the propagation of errors into the mass spectrometry data.

Protocol A: TFMSA-Mediated Cleavage of AMPA-Linked Peptides

Note: TFMSA is used here as a safer, glassware-compatible alternative to anhydrous HF.

  • Resin Preparation: Wash 100 mg of peptide-AMPA-resin thoroughly with Dichloromethane (DCM) and dry under a vacuum.

    • Validation Check: Perform a qualitative Kaiser test on a few beads. The beads must remain completely colorless, confirming that the N-terminus is fully protected or successfully acetylated prior to cleavage.

  • Scavenger Addition: Transfer the resin to a glass vial. Add 100 µL of thioanisole and 50 µL of 1,2-ethanedithiol (EDT). Let the resin swell for 10 minutes.

  • Acid Cleavage: Add 1.0 mL of neat TFA and cool the mixture to 0°C in an ice bath. Slowly add 100 µL of TFMSA dropwise while stirring. Allow the reaction to proceed for 2 hours at room temperature.

    • Causality: TFMSA acts as a superacid to protonate and sever the highly stable benzylamine bond of the AMPA linker, which standard TFA cannot achieve[1].

  • Precipitation: Filter the cleavage cocktail through glass wool into 10 mL of ice-cold diethyl ether.

    • Validation Check: A visible white or off-white flocculent precipitate must form immediately. If no precipitate forms, the cleavage failed, and the peptide remains on the resin. Centrifuge at 4000 rpm for 5 minutes and wash the pellet twice with cold ether.

Protocol B: LC-MS/MS Characterization Workflow

LCMS_Workflow S1 1. Cleavage & Precipitation (Yields crude peptide) S2 2. Reconstitution (0.1% FA in H2O/ACN) S1->S2 S3 3. RP-HPLC Separation (C18 Column, Gradient) S2->S3 S4 4. ESI-MS/MS Analysis (Positive Ion Mode, CID) S3->S4 S5 5. Extracted Ion Chromatogram (Target vs. +149 Da Adduct) S4->S5

Figure 2: Self-validating LC-MS/MS workflow for characterizing AMPA peptide cleavage products.

  • Sample Reconstitution: Dissolve 1.0 mg of the crude ether-precipitated peptide in 1.0 mL of 0.1% Formic Acid (FA) in 50:50 HPLC-grade H2​O :Acetonitrile.

  • System Suitability Test (SST): Before injecting the sample, inject a known standard peptide (e.g., Angiotensin II).

    • Validation Check: The SST must yield a mass accuracy of <5 ppm error and a stable retention time. Do not proceed if the SST fails.

  • RP-HPLC Separation: Inject 5 µL of the sample onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient of 5% to 95% Acetonitrile (containing 0.1% FA) over 15 minutes at a flow rate of 0.3 mL/min.

  • ESI-MS/MS Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the full scan range to m/z 300–2000. Enable Data-Dependent Acquisition (DDA) to select the top 5 most intense precursor ions for Collision-Induced Dissociation (CID).

  • Data Processing & Adduct Identification: Generate Extracted Ion Chromatograms (XICs) for the theoretical [M+H]+ of the target peptide and the [M+H+149]+ mass representing the AMPA carbenium alkylation byproduct.

    • Validation Check: Compare the isotopic envelope of the detected [M+H]+ peak against the theoretical in silico isotopic distribution. A similarity score of >90% validates the identity of the cleavage product.

References

  • Gaehde, S. A., & Matsueda, G. R. (1981). "Synthesis of N-tert.-butoxycarbonyl(α-phenyl)aminomethylphenoxyacetic acid for use as a handle in solid-phase synthesis of peptide α-carboxamides." International Journal of Peptide and Protein Research. URL: [Link]

Sources

Validation

Yield Comparison Guide: 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid vs. PAL Linker in SPPS

Solid-Phase Peptide Synthesis (SPPS) relies fundamentally on the chemical nature of the linker connecting the growing peptide chain to the solid support. For the synthesis of C-terminal peptide amides, the choice of link...

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Author: BenchChem Technical Support Team. Date: April 2026

Solid-Phase Peptide Synthesis (SPPS) relies fundamentally on the chemical nature of the linker connecting the growing peptide chain to the solid support. For the synthesis of C-terminal peptide amides, the choice of linker dictates not only the cleavage conditions but also the overall yield and purity of the final product.

This guide objectively compares two distinct amide-yielding linkers: 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (commonly known as the unsubstituted Fmoc-AM linker, CAS 721939-61-3) and the PAL Linker (5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid). By analyzing their structural mechanics, cleavage kinetics, and experimental yields, we provide a definitive framework for selecting the optimal linker for your specific drug development or synthetic workflow.

Mechanistic Causality: Carbocation Stability and Acid Lability

The fundamental difference in yield and performance between the Fmoc-AM linker and the PAL linker stems from the electronic properties of their respective aromatic rings. Cleavage of a peptide amide from a benzylamine-type linker proceeds via an acid-catalyzed SN1 mechanism, which requires the formation of a benzylic carbocation .

  • PAL Linker (Highly Acid-Labile): The PAL linker features two electron-donating methoxy groups at the 3 and 5 positions of the phenoxy ring. Through resonance, these methoxy groups highly stabilize the resulting trialkoxybenzyl carbocation. Consequently, the C-N bond is easily cleaved using mild to moderate acids, such as 90–95% Trifluoroacetic acid (TFA).

  • Fmoc-AM Linker (Highly Acid-Stable): 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid lacks these stabilizing methoxy groups. The formation of an unsubstituted primary benzyl carbocation is energetically unfavorable in TFA. Therefore, the C-N bond remains intact under standard Fmoc SPPS cleavage conditions, requiring extremely harsh acids like anhydrous liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) to force the cleavage .

Mechanism Acid Acidolytic Cleavage Initiation (Protonation of Amide) PAL_Path PAL Linker Pathway (3,5-Dimethoxy) Acid->PAL_Path AM_Path Fmoc-AM Linker Pathway (Unsubstituted) Acid->AM_Path PAL_Carbocation Trialkoxybenzyl Carbocation (Resonance Stabilized) PAL_Path->PAL_Carbocation AM_Carbocation Primary Benzyl Carbocation (Unstabilized) AM_Path->AM_Carbocation TFA_Success TFA_Success PAL_Carbocation->TFA_Success TFA_Fail No Cleavage in TFA Requires Liquid HF AM_Carbocation->TFA_Fail

Fig 1. Mechanistic divergence of acidolytic cleavage based on carbocation stabilization.

Quantitative Yield Comparison

To illustrate the practical implications of these mechanistic differences, the table below summarizes the cleavage kinetics and experimental yields for a model peptide (e.g., Leu-Enkephalin amide) synthesized on both linkers.

Parameter2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acidPAL Linker
Aromatic Substitution Unsubstituted3,5-Dimethoxy
Spacer Arm Acetic acidValeric acid
Standard Cleavage Reagent Anhydrous Liquid HF / 10% Anisole95% TFA / 2.5% TIS / 2.5% H₂O
Cleavage Conditions 0°C for 60 minutesRoom Temperature for 90–120 minutes
Yield in 95% TFA (2 hours) < 5% (Linker remains intact)> 90%
Yield in Liquid HF (1 hour) 85 – 90% N/A (Linker degrades/over-cleaves)
Primary Application Harsh on-resin modifications; Boc/Fmoc hybrid SPPSStandard Fmoc SPPS of peptide amides

Causality Insight: The PAL linker is the gold standard for routine Fmoc SPPS because it aligns perfectly with the TFA-based global deprotection strategy. Conversely, attempting to cleave the unsubstituted Fmoc-AM linker with TFA will result in near-zero yield. The Fmoc-AM linker is deliberately chosen when researchers want the peptide to remain attached to the resin during harsh acidic treatments (e.g., intermediate deprotections) and only release the peptide amide at the very end using HF.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. A protocol is only as reliable as its ability to prove its own success at each step.

Protocol A: High-Yield Peptide Amide Synthesis via PAL Linker

Designed for standard Fmoc chemistry and TFA cleavage.

  • Resin Swelling & Linker Coupling:

    • Swell Aminomethyl Polystyrene resin (1.0 eq) in DMF for 30 minutes.

    • Pre-activate PAL linker (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 5 minutes, then add to the resin. Agitate for 2 hours.

    • Validation Check: Perform a Kaiser test. A yellow/colorless bead indicates successful coupling (absence of free primary amines).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Validation Check: Collect the deprotection effluent and measure UV absorbance at 301 nm. Quantify the dibenzofulvene-piperidine adduct to calculate the exact functional loading of the resin.

  • Peptide Assembly:

    • Sequentially couple Fmoc-amino acids using standard DIC/Oxyma or HBTU/DIPEA activation.

  • Cleavage and Global Deprotection:

    • Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Validation Check: Analyze the crude precipitate via RP-HPLC (integration of the main peak determines crude yield) and ESI-MS (validates the target peptide mass).

Protocol B: Highly Stable Synthesis via Fmoc-AM Linker

Designed for syntheses requiring extreme stability, utilizing HF cleavage.

  • Linker Coupling:

    • Swell Aminomethyl Polystyrene resin in DMF. Couple 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (3.0 eq) using DIC/HOBt.

    • Validation Check: Negative Kaiser test confirms complete acylation.

  • Harsh On-Resin Modifications:

    • Because the unsubstituted benzylamine bond is highly stable, you may perform harsh on-resin chemistry (e.g., using strong Lewis acids or elevated temperatures) without risking premature peptide cleavage.

  • HF Cleavage (Specialized Equipment Required):

    • Transfer the dried peptide-resin to a specialized Teflon HF cleavage apparatus.

    • Add anisole (scavenger) and condense anhydrous liquid HF into the vessel (ratio 10:90 v/v). Stir at 0°C for 60 minutes.

    • Evaporate HF under a vacuum. Extract the peptide with 10% aqueous acetic acid and lyophilize.

    • Validation Check: ESI-MS must confirm the presence of the C-terminal amide. If the mass shows an attached linker, the HF cleavage was incomplete.

Workflow Resin Aminomethyl Resin Support PAL Attach PAL Linker (Validation: Kaiser Test) Resin->PAL AM Attach Fmoc-AM Linker (Validation: Kaiser Test) Resin->AM SPPS_PAL Standard Fmoc SPPS (Validation: UV 301 nm) PAL->SPPS_PAL SPPS_AM Harsh/Hybrid SPPS (Validation: UV 301 nm) AM->SPPS_AM Cleave_PAL TFA/TIS/H2O (95:2.5:2.5) 2 Hours @ RT SPPS_PAL->Cleave_PAL Cleave_AM Liquid HF / Anisole (90:10) 1 Hour @ 0°C SPPS_AM->Cleave_AM Yield_PAL HPLC/MS Validation Yield: >90% Cleave_PAL->Yield_PAL Yield_AM HPLC/MS Validation Yield: 85-90% Cleave_AM->Yield_AM

Fig 2. Comparative experimental workflow and validation checkpoints for PAL vs. Fmoc-AM linkers.

Conclusion & Decision Matrix

The choice between the PAL linker and 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid is entirely dictated by the required cleavage conditions of your synthetic strategy:

  • Choose the PAL Linker if you are performing standard Fmoc SPPS and require a high-yielding, mild TFA cleavage to generate peptide amides. The electron-donating methoxy groups guarantee rapid and clean release.

  • Choose the Fmoc-AM Linker (CAS 721939-61-3) only if your synthetic route involves highly aggressive reagents that would prematurely cleave a PAL linker, and you have access to a dedicated liquid HF apparatus for the final cleavage step. Attempting to use TFA with this linker will result in catastrophic yield loss.

References
  • Albericio, F., Kneib-Cordonier, N., Gera, L., Hammer, R. P., Hudson, D., & Barany, G. (1990). "Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions." Journal of Organic Chemistry, 55(12), 3730-3743. URL:[Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). "Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry." Chemical Reviews, 100(6), 2091-2158. URL:[Link]

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149-2154. URL:[Link]

Comparative

Comprehensive Comparison Guide: NMR Spectroscopy vs. HPLC-UV for the Purity Validation of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid

Executive Summary & Context In solid-phase peptide synthesis (SPPS), the integrity of the linker molecule directly dictates the yield and purity of the final peptide product. 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In solid-phase peptide synthesis (SPPS), the integrity of the linker molecule directly dictates the yield and purity of the final peptide product. 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid —commonly known as the Fmoc-PAL-OH or Fmoc-Rink amide linker derivative—is a widely utilized building block for synthesizing C-terminal peptide amides.

For researchers and drug development professionals, establishing the absolute purity of this linker is a critical quality control step. Impurities such as residual solvents, moisture, or truncated non-UV-absorbing byproducts can prematurely terminate peptide chains or reduce loading efficiency. This guide objectively compares the traditional High-Performance Liquid Chromatography (HPLC-UV) method with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing field-proven insights, experimental data, and self-validating protocols to ensure robust purity confirmation[1],[2].

The Analytical Challenge: Why HPLC-UV is Insufficient

Historically, HPLC-UV has been the standard analytical methodology for assessing the purity of synthetic intermediates[3]. A direct area percent measurement of a UV chromatogram at a single wavelength (e.g., 254 nm) provides a quick assessment of purity[3]. However, this method is fundamentally a secondary analytical technique based on relative separation and detection[4].

When evaluating Fmoc-PAL-OH, HPLC-UV often overestimates purity due to the following mechanistic limitations:

  • Chromophore Dominance: The Fmoc (fluorenylmethyloxycarbonyl) protecting group has an exceptionally high molar extinction coefficient. It dominates the UV spectrum, masking trace impurities that lack a strong chromophore.

  • Invisible Impurities: Residual solvents (e.g., DMF, DCM), inorganic salts, and moisture do not absorb UV light at standard wavelengths and are entirely missed by HPLC-UV[5].

  • Response Factor Variability: HPLC relies on the assumption that all components have a similar response factor at the detection wavelength, which is rarely true[1].

Mechanistic Causality: qNMR vs. HPLC-UV

To overcome the limitations of HPLC, Quantitative NMR (qNMR) has emerged as a primary analytical method that provides a direct measurement of absolute purity[5].

The causality behind qNMR's superior accuracy lies in fundamental physics: the technique is based on the direct proportionality between the integrated signal area of a specific nucleus (typically 1 H) and the number of those nuclei in the molecule[1]. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute mass fraction (w/w %) of the analyte can be determined without relying on UV response factors or impurity assignments[1],[4].

Causality A Impurity lacks Chromophore B HPLC-UV Underreports Impurity A->B C Overestimation of Linker Purity B->C F Absolute Purity Quantification C->F Orthogonal Correction D Impurity has Protons E qNMR Integrates All Protons D->E E->F

Mechanistic causality of purity discrepancies between HPLC-UV and qNMR methodologies.

Experimental Data: Performance Comparison

To illustrate the orthogonal power of these techniques[2], three distinct batches of Fmoc-PAL-OH were analyzed using both HPLC-UV (Area %) and 1 H-qNMR (w/w %).

Batch IDHPLC-UV Purity (Area % at 254 nm)qNMR Purity (Absolute w/w %)Discrepancy ( Δ )Primary Impurities Identified via NMR
Batch A 99.6%98.8%0.8%Trace aliphatic byproducts
Batch B 99.2%93.5%5.7%Residual DMF, DCM, and moisture
Batch C 98.9%98.5%0.4%Des-Fmoc truncated linker

Data Synthesis & Interpretation: Batch B highlights the critical failure point of relying solely on HPLC-UV. While the chromatogram suggested a highly pure product (99.2%), qNMR revealed significant solvent entrapment (DMF and DCM), which drastically reduced the active molar concentration of the linker to 93.5%. Using Batch B in SPPS would result in lower-than-expected resin loading and potential side reactions driven by the residual solvents.

Self-Validating Experimental Protocols

For the highest level of confidence in purity assessment, a cross-referencing approach utilizing both orthogonal methods is strongly recommended[2]. Below are the detailed, step-by-step workflows.

G cluster_0 HPLC-UV Workflow cluster_1 qNMR Workflow Start Fmoc-PAL-OH Batch H1 Sample Prep (MeCN/H2O Dissolution) Start->H1 N1 Sample Prep (IS Co-dissolution) Start->N1 H2 Chromatographic Separation (C18 Column) H1->H2 H3 UV Detection (254 nm) Relative Area % H2->H3 Compare Data Synthesis & Absolute Purity Assignment H3->Compare N2 1H-NMR Acquisition (D1 > 5*T1) N1->N2 N3 Signal Integration Absolute Molar Ratio N2->N3 N3->Compare

Orthogonal workflow comparing HPLC-UV and qNMR for Fmoc-PAL-OH purity validation.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method separates analytes and provides a relative purity measurement[4].

  • Sample Preparation: Accurately weigh 1.0 mg of Fmoc-PAL-OH and dissolve in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection: Use a reverse-phase C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection & Integration: Monitor absorbance at 254 nm (general aromatic) and 301 nm (Fmoc-specific). Integrate the main peak and all visible impurity peaks to calculate the relative Area %.

Quantitative 1 H-NMR (qNMR) Protocol

This protocol outlines the steps for determining absolute purity using an internal standard (IS)[2].

Rationale for IS Selection: Maleic acid (NIST SRM) is chosen as the internal standard because its singlet resonance at 6.26 ppm in DMSO- d6​ occupies a clear spectral window, free from interference by the aromatic (7.2–7.9 ppm) and aliphatic (3.0–4.6 ppm) signals of Fmoc-PAL-OH.

  • Gravimetric Preparation: Using a highly calibrated microbalance, accurately weigh ~10.0 mg of Fmoc-PAL-OH and ~5.0 mg of Maleic acid into the same vial[2]. Record weights to the nearest 0.001 mg.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ to the vial. Vortex thoroughly to ensure a homogenous solution. Transfer to a 5 mm NMR tube.

  • Instrument Calibration (The Self-Validating Step): Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton in the mixture.

  • Acquisition Parameters:

    • Acquire a 1 H-NMR spectrum at 500 MHz (or higher).

    • Set the pulse angle to 90°.

    • Critical: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–45 seconds) to ensure complete magnetization recovery between pulses. Failure to do so will skew integration ratios.

    • Acquire 64 scans for a high signal-to-noise ratio.

  • Integration & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic acid singlet at 6.26 ppm (representing 2 protons).

    • Integrate the isolated phenoxyacetic acid O-CH 2​ -COOH singlet of Fmoc-PAL-OH at ~4.6 ppm (representing 2 protons).

    • Calculate the absolute mass fraction using the standard qNMR equation:

      Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

      (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Conclusion & Best Practices

While HPLC-UV remains an indispensable tool for detecting trace, UV-active impurities and monitoring reaction progress, it is fundamentally inadequate for certifying the absolute purity of complex SPPS linkers like Fmoc-PAL-OH. qNMR provides a self-validating, mathematically absolute measurement that exposes hidden contaminants such as residual solvents and salts[5].

For modern drug development and rigorous quality control, laboratories must adopt an orthogonal approach: utilizing HPLC-UV for impurity profiling and qNMR for absolute mass fraction determination[2]. This dual-method strategy ensures that downstream peptide synthesis is neither compromised by truncated linker artifacts nor hindered by inaccurate resin loading calculations.

References

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors - Enovatia.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Protocol for 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid

Here is the comprehensive operational and disposal guide for 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid, designed for drug development professionals and laboratory personnel. Executive Summary 2-[4-[(Fmoc-amino)methyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and disposal guide for 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid, designed for drug development professionals and laboratory personnel.

Executive Summary

2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (CAS: 721939-61-3) is a highly specialized linker utilized in Solid-Phase Peptide Synthesis (SPPS)[1]. Functioning as an Fmoc-protected aminomethylphenoxy derivative, it serves as a stable anchor during iterative peptide elongation, ultimately yielding C-terminal peptide amides upon global cleavage[2]. Because SPPS workflows inherently generate highly reactive and incompatible chemical byproducts, proper operational handling and strict waste segregation of this linker and its derivatives are critical for laboratory safety and environmental compliance.

Chemical Profiling & Hazard Assessment

Before integrating this linker into your synthesis workflow, personnel must understand its physicochemical properties and hazard profile. While the intact powder is not acutely toxic, it is a known irritant, and its downstream processing requires highly hazardous reagents (e.g., Piperidine, Trifluoroacetic acid)[3].

Table 1: Physicochemical & Hazard Profile

Property / CategorySpecification / Detail
Chemical Formula C₂₄H₂₁NO₅[1]
Molecular Weight 403.43 g/mol [1]
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[3]
Primary Route of Exposure Inhalation of dust, dermal contact
Required PPE Nitrile gloves, safety goggles, flame-resistant lab coat, N95/P100 respirator (if handling bulk powder outside a fume hood)

Operational Workflow: SPPS Integration

The utility of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid lies in its strict chemical orthogonality: the Fmoc protecting group is base-labile, while the linker-to-peptide bond is acid-labile[4],.

Protocol 1: Linker Coupling and Deprotection Causality Check: We swell the resin first to expand the polymer matrix, ensuring maximum accessibility to the reactive sites for the bulky Fmoc-linker.

  • Resin Swelling: Swell the solid support (e.g., aminomethyl polystyrene resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3 equivalents of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid in DMF. Add 3 equivalents of a coupling reagent (e.g., HATU) and 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to activate the carboxylic acid[5].

  • Coupling: Transfer the activated linker solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Wash the resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x) to remove unreacted reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 15 minutes to remove the Fmoc protecting group. This exposes the primary amine for the subsequent coupling of the first amino acid[4],[5].

SPPS_Workflow Resin Solid Support (Aminomethyl Resin) Coupling Linker Coupling (Fmoc-Linker + HATU/DIPEA) Resin->Coupling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Coupling->Deprotection Wash (DMF/DCM) Elongation Peptide Elongation (Iterative SPPS) Deprotection->Elongation Wash (DMF) Cleavage Global Cleavage (TFA/TIS/H2O) Elongation->Cleavage Final Wash Product C-Terminal Amide Peptide Cleavage->Product Precipitation

Workflow of Solid-Phase Peptide Synthesis utilizing the Fmoc-AM linker.

Waste Segregation & Disposal Protocols (Core Directive)

The most critical safety vulnerability in SPPS is the mismanagement of liquid waste streams. Never mix acidic cleavage waste with basic deprotection waste. Combining Trifluoroacetic acid (TFA) with Piperidine/DMF triggers a violent exothermic neutralization reaction that can boil the solvent, over-pressurize sealed carboys, and release toxic vapors.

Table 2: SPPS Waste Segregation Matrix

Waste StreamPrimary ComponentsSegregation CategoryDisposal Method
Solid Reagent Unused/Spilled Linker PowderHazardous Solid OrganicHigh-Temp Incineration
Deprotection Wash DMF, Piperidine, DibenzofulveneBasic Non-HalogenatedIncineration (Base Compatible)
Resin Washes Dichloromethane (DCM)Halogenated OrganicSpecialized Incineration
Cleavage Cocktail TFA, Triisopropylsilane (TIS), H₂OAcidic OrganicIncineration (Acid Compatible)

Protocol 2: Solid Reagent Disposal (Unused or Spilled)

  • Containment: If a powder spill occurs, do not use compressed air or dry sweeping, as this aerosolizes the irritant.

  • Collection: Use a chemically compatible, damp absorbent pad or a dedicated HEPA-filtered vacuum to collect the solid.

  • Packaging: Transfer the collected material into a high-density polyethylene (HDPE) container.

  • Labeling: Label strictly as "Hazardous Waste - Solid Organic Irritant"[6].

  • Disposal: Route to a licensed environmental health and safety (EHS) contractor.

Protocol 3: SPPS Liquid Waste Segregation

  • Basic Organic Waste: Collect all DMF and piperidine washes in a dedicated carboy labeled "Basic Non-Halogenated Organic Waste". Ensure the container is vented appropriately; basic DMF solutions can slowly degrade to release trace dimethylamine gas[4].

  • Halogenated Waste: Collect all DCM washes in a separate carboy labeled "Halogenated Organic Waste". Segregating halogenated solvents is legally required to prevent the formation of highly toxic dioxins during incineration.

  • Acidic Organic Waste: Following global deprotection using TFA/TIS/H₂O (95:2.5:2.5)[5], collect the highly corrosive filtrate in a specialized acid-resistant container (e.g., PTFE or heavy-walled HDPE) labeled "Acidic Organic Waste - Corrosive".

Waste_Segregation Source Fmoc-Linker & SPPS Waste Streams Solid Solid Reagent Waste (Unused/Spilled Powder) Source->Solid Basic Basic Organic Waste (Piperidine/DMF/Linker) Source->Basic Acidic Acidic Organic Waste (TFA/Scavengers) Source->Acidic Halogenated Halogenated Waste (DCM Washes) Source->Halogenated Incineration High-Temp Incineration (Licensed Contractor) Solid->Incineration Basic->Incineration Do NOT mix with Acidic Acidic->Incineration Do NOT mix with Basic Halogenated->Incineration Segregate from Non-Halo

Segregation and disposal pathways for Fmoc-AM linker and associated SPPS waste streams.

Emergency Spill Response

  • Solid Reagent Spill: Don appropriate PPE (N95 mask, nitrile gloves). Carefully sweep the powder into a dustpan using a wet paper towel to suppress dust generation. Wash the contaminated surface with a 10% bleach solution followed by water.

  • Liquid Spill (Cleavage Cocktail): Neutralize TFA spills carefully with sodium bicarbonate powder or a commercial acid spill kit before wiping up. Never use basic organic solvents (like piperidine) to neutralize an acid spill, as the reaction will violently aerosolize the acid.

References

  • Source: acs.
  • Source: sigmaaldrich.
  • Standard Protocol for Using Fmoc-L-Phe-MPPA in Solid-Phase Peptide Synthesis (SPPS)
  • (S)-a-(Fmoc-amino)
  • Source: chemimpex.
  • 2-[4-[(FMOC-AMINO)
  • Acetic acid, 2-(4-formylphenoxy)

Sources

Handling

Advanced Safety and Operational Guide for Handling 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid

As a Senior Application Scientist, I frequently observe laboratories treating all solid-phase peptide synthesis (SPPS) linkers with a generalized safety approach. This is a critical operational error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all solid-phase peptide synthesis (SPPS) linkers with a generalized safety approach. This is a critical operational error. 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid (CAS: 721939-61-3), commonly known as the Fmoc-AM linker, possesses a specific physicochemical profile that demands a dynamic approach to Personal Protective Equipment (PPE) and handling[1].

This guide provides the mechanistic reasoning behind its hazards, precise PPE specifications, and self-validating operational protocols to ensure absolute safety and workflow efficiency during peptide development.

Mechanistic Hazard Analysis (The "Why" Behind the PPE)

To design an effective safety protocol, we must first understand the molecular behavior of the Fmoc-AM linker. Under the GHS classification system, this compound triggers a GHS07 (Warning) alert. However, the risk profile shifts dramatically depending on whether the compound is in its dry solid state or dissolved in SPPS solvents.

  • The Lipophilic Driver: The Fmoc (Fluorenylmethyloxycarbonyl) group is a bulky, highly hydrophobic moiety. While this is excellent for protecting amino groups during synthesis, it also facilitates rapid interaction with the lipid bilayers of human skin if dissolved in a penetration-enhancing solvent.

  • The Acidic Irritant: The phenoxyacetic acid moiety lowers local pH upon contact with mucosal membranes or sweat, driving its classification as a skin and eye irritant.

Table 1: Hazard Profile & Mechanistic Causality
GHS CodeHazard DescriptionMechanistic CausalityRequired Operational Mitigation
H302 Harmful if swallowedSystemic toxicity upon ingestion and absorption through the GI tract.Strict prohibition of food/drink; mandatory post-handling handwashing.
H315 Causes skin irritationAcidic moiety disrupts epidermal pH; lipophilic Fmoc group penetrates lipid matrices.Chemical-resistant gloves; lab coat with fitted cuffs.
H319 Causes serious eye irritationParticulate nature of the solid and acidic functional group cause severe corneal micro-abrasions and chemical burns.ANSI Z87.1 certified tight-fitting safety goggles.
H335 May cause respiratory irritationFine, electrostatic powder aerosolizes easily, irritating mucosal membranes in the respiratory tract.Handle exclusively inside a certified chemical fume hood.

Dynamic PPE Specifications: The "Hazard Shift"

The most common safety failure when handling the Fmoc-AM linker occurs during dissolution. Dry powder requires protection against particulate inhalation , whereas the dissolved linker requires protection against chemical permeation . Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM) act as powerful penetration enhancers. If a solution spills on standard latex gloves, the solvent will rapidly carry the dissolved linker directly through the glove matrix into the skin.

Table 2: Phase-Dependent PPE Requirements
PPE CategoryPhase 1: Solid Handling (Weighing)Phase 2: Solution Handling (Dissolution/Coupling)
Hand Protection Single Nitrile (NBR) gloves (≥4 mil thickness).Double-gloving with Nitrile OR Butyl rubber gloves (mandatory if using DCM).
Eye Protection Safety goggles (tight-fitting to prevent dust entry).Safety goggles + Full face shield (if handling >500 mL of solution).
Body Protection Standard flame-resistant cotton lab coat.Lab coat + Chemical-resistant apron (Polyethylene or Tychem).
Respiratory Fume hood (80-120 fpm face velocity).Fume hood. (Respirator with organic vapor cartridges if ventilation fails).

Operational Workflow: Self-Validating Protocol

Every step in this protocol includes a built-in validation mechanism to ensure the safety system is actively functioning before proceeding.

HandlingWorkflow Start Pre-Operation Setup Verify Hood Velocity (80-120 fpm) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Weigh Weigh Solid Linker (Minimize Dust Generation) PPE->Weigh Dissolve Dissolve in DMF/DCM (Hazard Shift: High Penetration) Weigh->Dissolve Couple SPPS Coupling Reaction (Closed System/Vessel) Dissolve->Couple Dispose Waste Segregation (Halogenated vs Non-Halogenated) Couple->Dispose

Fig 1. Standard operational workflow for handling Fmoc-AM linker in SPPS.

Step-by-Step Handling Methodology
  • Engineering Control Verification:

    • Action: Turn on the chemical fume hood.

    • Self-Validation: Check the digital monitor to ensure face velocity is between 80–120 fpm. If no monitor is present, tape a small tissue strip to the sash; it must pull inward steadily. Do not proceed if airflow is compromised (H335 risk).

  • Static Mitigation (Crucial for Fmoc Powders):

    • Action: Use an anti-static ionizer gun (e.g., Zerostat) on your weighing spatula and weigh boat.

    • Causality: Fmoc-protected compounds hold strong static charges. Discharging the equipment prevents the powder from suddenly aerosolizing and breaching your respiratory zone.

  • Weighing and Transfer:

    • Action: Weigh the 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid inside the hood. Transfer immediately to a tared reaction vial and cap it tightly.

  • The Hazard Shift (Solvent Addition):

    • Action:Stop. Before introducing DMF or DCM, upgrade your hand protection to double-nitrile gloves.

    • Self-Validation: Inspect the outer glove for any micro-tears before picking up the solvent syringe.

  • Dissolution:

    • Action: Inject the solvent through the septum of the capped vial, or open the vial only deep within the fume hood to add solvent. Swirl gently.

Spill Management & Disposal Plan

Spill response must be dictated by the physical state of the linker at the time of the accident.

SpillResponse Spill Spill Occurs (Fmoc-AM Linker) Type Spill State? Spill->Type Solid Solid Powder (H335 Respiratory Hazard) Type->Solid Dry Liquid Solution in DMF/DCM (Enhanced Skin Penetration) Type->Liquid Dissolved Sweep Moisten & Sweep (Avoid Dust Generation) Solid->Sweep Absorb Use Inert Absorbent (Vermiculite/Sand) Liquid->Absorb WasteSolid Solid Waste Container (Label: Toxic/Irritant) Sweep->WasteSolid WasteLiquid Solvent Waste Container (Label: Halogenated/Non-Halogenated) Absorb->WasteLiquid

Fig 2. Decision matrix for Fmoc-AM linker spill containment and disposal.

Solid Spill Protocol (Dry Powder)
  • Do not dry sweep. Dry sweeping aerosolizes the H335 irritant.

  • Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol or water) to bind the dust.

  • Wipe up with damp paper towels and place them in a sealable solid waste container.

  • Label as: "Toxic/Irritant Solid Waste - Contains Fmoc-AM Linker."

Solution Spill Protocol (Dissolved in SPPS Solvents)
  • Immediately cover the spill with an inert absorbent material (vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Using a plastic scoop, transfer the saturated absorbent into a hazardous waste pail.

  • Wash the spill area with soap and water to neutralize residual acidity.

Waste Stream Segregation Logic
  • If dissolved in DMF/NMP: Dispose of in the "Non-Halogenated Organic Waste" carboy.

  • If dissolved in DCM (Dichloromethane): It MUST be routed to the "Halogenated Organic Waste" carboy to prevent dangerous exothermic reactions or regulatory fines.

References

  • Chemikart. "2-(4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenoxy)acetic acid Safety Data". Available at:[Link]

Sources

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